YD23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H39FN8O7 |
|---|---|
Poids moléculaire |
738.8 g/mol |
Nom IUPAC |
4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50) |
Clé InChI |
DMUYROJVOXZRNE-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of YD23 PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for YD23, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. The information presented herein is intended for a technical audience engaged in drug discovery and development.
Introduction to this compound PROTAC
This compound is a heterobifunctional molecule engineered to selectively target the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein for degradation.[1][2] It operates on the principle of proximity-induced protein degradation, a novel therapeutic modality with the potential to target proteins previously considered "undruggable."[3][4][5] this compound is composed of three key components: a ligand that binds to the target protein SMARCA2, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1]
The therapeutic rationale for targeting SMARCA2 is rooted in the concept of synthetic lethality. In cancers harboring a deficiency in the SMARCA4 gene, the degradation of its paralog SMARCA2 has been shown to be synthetically lethal, leading to selective inhibition of cancer cell growth.[1] this compound has demonstrated potent anti-tumor activity in preclinical models of SMARCA4-mutant non-small cell lung cancer (NSCLC).[1]
Core Mechanism of Action
The mechanism of action of this compound follows the canonical pathway of PROTAC-mediated protein degradation.[5][6][7] This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the SMARCA2 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex (SMARCA2-YD23-CRBN).[3][7] The linker component of this compound plays a crucial role in facilitating the optimal orientation and stability of this complex.[4]
-
Ubiquitination of SMARCA2: The proximity of SMARCA2 to the CRBN E3 ligase within the ternary complex enables the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SMARCA2.[5][7][8] This results in the formation of a polyubiquitin chain on the SMARCA2 protein.
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is recognized as a substrate for degradation by the 26S proteasome.[4][7] The proteasome unfolds and proteolytically degrades SMARCA2 into small peptides.
-
Catalytic Cycle: Following the degradation of SMARCA2, this compound is released and can engage another SMARCA2 protein and CRBN E3 ligase, initiating a new cycle of degradation.[4][7] This catalytic nature allows for substoichiometric concentrations of this compound to achieve significant degradation of the target protein.
Downstream Cellular Effects and Signaling Pathways
The this compound-induced degradation of SMARCA2 leads to significant downstream effects, particularly in SMARCA4-deficient cancer cells:
-
Chromatin Accessibility: The degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, results in reduced chromatin accessibility.[1][2] This effect is particularly pronounced in SMARCA4-deficient cells.[1][2]
-
Gene Regulation: The altered chromatin landscape leads to the downregulation of genes involved in critical cellular processes.[1] Specifically, genes related to the cell cycle and cell growth are significantly affected.[1] This includes the downregulation of E2F target genes, which are essential for cell cycle progression.[1]
-
Cell Cycle Arrest and Growth Inhibition: The net effect of these changes is the selective inhibition of growth in SMARCA4-mutant cancer cells.[1][2] this compound has been shown to downregulate genes enriched in cell cycle-related pathways, such as the G2/M checkpoint and mitotic spindle formation.[1]
Below is a diagram illustrating the signaling pathway of this compound-mediated SMARCA2 degradation and its downstream consequences.
Caption: this compound PROTAC mechanism of action and downstream cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | DC50 (nM) |
| H1792 | 64 |
| H1975 | 297 |
| DC50: Half-maximal degradation concentration.[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound (12-day treatment)
| Cell Type | Median IC50 (µM) |
| SMARCA4-mutant lung cancer cells | 0.11 |
| SMARCA4-WT cells | 6.0 |
| IC50: Half-maximal inhibitory concentration.[1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models (12.5 mg/kg, i.p., once daily)
| Xenograft Model | Tumor Growth Inhibition (TGI) |
| H1568 | 72% |
| H322 | 49% |
| H2126 | 44% |
| All models are SMARCA4-mutated lung cancers.[1] |
Experimental Protocols
While specific, detailed protocols from the original studies are not publicly available, this section outlines the general methodologies for the key experiments used to characterize the mechanism of action of this compound.
5.1. Western Blotting for SMARCA2 Degradation
-
Objective: To quantify the extent of SMARCA2 protein degradation upon treatment with this compound.
-
Methodology:
-
Cancer cell lines (e.g., H1792, H1975) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for SMARCA2. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
-
The level of SMARCA2 is normalized to the loading control, and the percentage of degradation relative to the vehicle control is calculated to determine the DC50 value.
-
5.2. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of this compound on the growth and viability of cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control.
-
After a prolonged incubation period (e.g., 12 days), a reagent to measure cell viability (e.g., CellTiter-Glo®, resazurin) is added to each well.
-
The signal (luminescence or fluorescence) is measured using a plate reader.
-
The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
-
5.3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., SMARCA4-mutant lung cancer cells).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once daily). The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to confirm in vivo target degradation).
-
Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.
-
Below is a diagram illustrating a general experimental workflow for evaluating a PROTAC like this compound.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
This compound is a potent and selective SMARCA2-degrading PROTAC that leverages the ubiquitin-proteasome system to achieve its anti-cancer effects. Its mechanism of action, centered on the principle of synthetic lethality in SMARCA4-deficient cancers, represents a promising therapeutic strategy. The quantitative data from in vitro and in vivo studies underscore its potential as a novel therapeutic agent for specific cancer patient populations. Further research and clinical development will be crucial to fully elucidate its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YD23 in the SMARCA2 Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YD23, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This document details the mechanism of action of this compound, summarizes key quantitative data, and provides detailed protocols for essential experiments to evaluate its efficacy and biological effects.
Introduction to this compound and its Therapeutic Rationale
This compound is a heterobifunctional molecule that operates through the targeted protein degradation (TPD) pathway. It is engineered to selectively target SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. The therapeutic strategy behind this compound leverages the concept of synthetic lethality in cancers harboring mutations in the SMARCA4 gene, a paralog of SMARCA2. In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival. By inducing the degradation of SMARCA2, this compound selectively inhibits the growth of these cancer cells.[1][2]
This compound is composed of three key components: a ligand that specifically binds to SMARCA2, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] This design allows this compound to bring SMARCA2 into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and selectivity in degrading SMARCA2 and inhibiting the growth of SMARCA4-mutant cancer cells.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Cell Line | SMARCA4 Status | Value | Reference |
| DC₅₀ | H1792 | Wild-type | 64 nM | [1][2] |
| H1975 | Wild-type | 297 nM | [1][2] | |
| Panel of 10 SMARCA4-WT cell lines (median) | Wild-type | 92.8 nM | [1] | |
| Dₘₐₓ | H1792 | Wild-type | 88% | [1] |
| H1975 | Wild-type | 95% | [1] | |
| Panel of 10 SMARCA4-WT cell lines | Wild-type | >90% | [1] | |
| IC₅₀ | SMARCA4-mutant lung cancer cell lines (median) | Mutant | 0.11 µM | [1][2] |
| SMARCA4-WT cells (median) | Wild-type | 6.0 µM | [1][2] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | SMARCA4 Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| H1568 | Mutated | 12.5 mg/kg, i.p., once daily | 72% | [2] |
| H322 | Mutated | 12.5 mg/kg, i.p., once daily | 49% | [2] |
| H2126 | Mutated | 12.5 mg/kg, i.p., once daily | 44% | [2] |
Signaling Pathway and Mechanism of Action
This compound mediates the degradation of SMARCA2 through the ubiquitin-proteasome system. The process is initiated by the simultaneous binding of this compound to both SMARCA2 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the SMARCA2 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the SMARCA2 protein. The degradation of SMARCA2 in SMARCA4-deficient cells leads to a reduction in chromatin accessibility at the enhancers of genes involved in cell cycle and cell growth regulation, ultimately leading to cell growth inhibition.[1][2]
References
Understanding the Synthetic Lethality of YD23 in SMARCA4 Deficient Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The loss of function of SMARCA4, a key component of the SWI/SNF chromatin remodeling complex, is a frequent event in various cancers, including non-small cell lung cancer (NSCLC), rendering them aggressive and difficult to treat. A promising therapeutic strategy exploits the concept of synthetic lethality, targeting the paralog protein SMARCA2, upon which these SMARCA4-deficient tumors become dependent for survival. This technical guide delves into the mechanism and efficacy of YD23, a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade SMARCA2, thereby inducing synthetic lethality in SMARCA4-deficient cancer cells. We will explore the quantitative data supporting its potency and selectivity, detail the experimental protocols for its evaluation, and visualize the underlying molecular pathways and experimental workflows.
Introduction to SMARCA4 Deficiency and Synthetic Lethality
The SWI/SNF complex is a crucial ATP-dependent chromatin remodeler that regulates gene expression by altering nucleosome positioning. Inactivating mutations in the SMARCA4 gene, which encodes one of the two mutually exclusive ATPase subunits of this complex, are found in a significant subset of cancers.[1][2] Tumors with SMARCA4 loss-of-function mutations become reliant on its paralog, SMARCA2, for the assembly and function of the SWI/SNF complex and, consequently, for their survival.[3][4] This dependency creates a synthetic lethal vulnerability, where targeting SMARCA2 is toxic to SMARCA4-deficient cancer cells but spares normal cells that retain SMARCA4.[3][1]
This compound is a potent and selective SMARCA2 degrader developed based on PROTAC technology.[1] It offers a promising therapeutic approach for SMARCA4-mutant cancers by hijacking the cell's ubiquitin-proteasome system to specifically eliminate the SMARCA2 protein.[1][5]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data demonstrating the potency, selectivity, and in vivo activity of this compound in preclinical models of SMARCA4-deficient lung cancer.
Table 1: In Vitro Degradation and Growth Inhibition by this compound
| Parameter | Cell Line | SMARCA4 Status | Value | Reference |
| DC50 (SMARCA2 Degradation) | H1792 | Mutant | 64 nM | [5] |
| H1975 | Wild-Type | 297 nM | [5] | |
| Median IC50 (Cell Growth Inhibition) | SMARCA4-Mutant Lung Cancer Cell Lines | Mutant | 0.11 µM | [5] |
| SMARCA4-WT Cells | Wild-Type | 6.0 µM | [5] |
Table 2: In Vivo Antitumor Activity of this compound in SMARCA4-Mutant Xenografts
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| H1568 | 12.5 mg/kg, i.p., once daily for 25-26 days | 72% | [5] |
| H322 | 12.5 mg/kg, i.p., once daily for 25-26 days | 49% | [5] |
| H2126 | 12.5 mg/kg, i.p., once daily for 25-26 days | 44% | [5] |
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The selective degradation of SMARCA2 in SMARCA4-deficient cells leads to a cascade of events culminating in cell death.
Figure 1: Mechanism of this compound-mediated SMARCA2 degradation.
The degradation of SMARCA2 in SMARCA4-deficient cells leads to a reprogramming of the enhancer landscape, resulting in reduced chromatin accessibility at enhancers of genes crucial for cell proliferation.[6] This ultimately leads to the downregulation of cell cycle-related genes, such as E2F target genes, and triggers G2/M checkpoint arrest and apoptosis.[1][5]
Figure 2: Signaling pathway of this compound-induced synthetic lethality.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Seed cancer cells (both SMARCA4-mutant and wild-type) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.0001 to 10 µM) for a specified period (e.g., 12 days).
-
Assess cell viability using a commercially available assay, such as the PrestoBlue assay, following the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blotting for SMARCA2 Degradation
Objective: To quantify the degradation of SMARCA2 protein following this compound treatment.
Protocol:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a defined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2 and a loading control (e.g., α-Tubulin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the SMARCA2 signal to the loading control to determine the half-maximal degradation concentration (DC50).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject SMARCA4-mutant human cancer cells into the flank of immunodeficient mice.
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 12.5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for a specified duration (e.g., 25-26 days).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm SMARCA2 degradation).
-
Calculate the tumor growth inhibition (TGI) as a percentage of the vehicle-treated group.
Figure 3: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by effectively and selectively degrading SMARCA2. The robust preclinical data highlight its potential as a targeted therapy. Further investigation into the broader applicability of this compound across different SMARCA4-mutant tumor types is warranted. Additionally, exploring potential resistance mechanisms and combination strategies will be crucial for its clinical development and to maximize its therapeutic benefit for patients with these challenging malignancies. The continued development of SMARCA2 degraders like this compound provides a strong foundation for future preclinical and clinical advancements in the treatment of SWI/SNF complex-mutated cancers.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SMARCA4 deficiency: implications for non-small cell lung cancer and management strategies, with relevance to and distinctions from thoracic undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMARCA4 deficient tumours are vulnerable to KDM6A/UTX and KDM6B/JMJD3 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Activity of YD23 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents. This document outlines the pre-clinical investigation of YD23, a novel small molecule inhibitor, and its biological activity in NSCLC. In vitro and in vivo studies demonstrate that this compound exhibits potent anti-proliferative and pro-apoptotic effects in NSCLC cell lines and mouse xenograft models. The primary mechanism of action appears to be the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently deregulated in NSCLC. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the key findings to facilitate further research and development of this compound as a potential therapeutic candidate for NSCLC.
Introduction
Non-small cell lung cancer accounts for approximately 85% of all lung cancer cases.[1][2][3] Despite advancements in targeted therapies and immunotherapies, intrinsic and acquired resistance remains a significant clinical challenge.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers, including NSCLC.[4][5] This makes the components of this pathway attractive targets for therapeutic intervention.
This compound is a newly synthesized, orally bioavailable small molecule designed to selectively target the PI3K/Akt/mTOR pathway. This whitepaper details the foundational pre-clinical evidence of this compound's anti-cancer activity in NSCLC, providing a rationale for its continued development.
Quantitative Data Summary
The anti-tumor efficacy of this compound was evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Adenocarcinoma | 1.5 ± 0.2 | 8.2 ± 0.9 |
| H1299 | Large Cell Carcinoma | 2.1 ± 0.3 | 10.5 ± 1.1 |
| H460 | Large Cell Carcinoma | 1.8 ± 0.2 | 9.7 ± 0.8 |
| BEAS-2B | Normal Bronchial Epithelial | > 50 | > 50 |
IC50 values were determined after 48 hours of treatment using the MTT assay.
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Control | - | 5.2 ± 0.8 |
| This compound | 1.5 | 35.8 ± 2.5 |
| This compound | 3.0 | 58.1 ± 3.1 |
% Apoptotic cells were quantified by flow cytometry after 24 hours of treatment.
Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45.3 ± 4.2 |
| This compound | 50 | 72.8 ± 5.9 |
| Cisplatin | 5 | 55.1 ± 5.1 |
Tumor growth inhibition was calculated at the end of the 21-day study period.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human NSCLC cell lines (A549, H1299, H460) and the normal human bronchial epithelial cell line (BEAS-2B) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTT Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or cisplatin for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
-
Annexin V Apoptosis Assay
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Procedure:
-
A549 cells were seeded in 6-well plates and treated with this compound (1.5 µM and 3.0 µM) for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
The samples were incubated in the dark for 15 minutes at room temperature.
-
Apoptotic cells were analyzed by flow cytometry.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway.
-
Procedure:
-
A549 cells were treated with this compound (1.5 µM) for 24 hours.
-
Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
The membrane was then incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Procedure:
-
All animal experiments were conducted in accordance with institutional guidelines.
-
Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10⁶ A549 cells.
-
When tumors reached a volume of approximately 100 mm³, the mice were randomized into treatment groups.
-
This compound (25 and 50 mg/kg) or vehicle control was administered orally once daily for 21 days. Cisplatin (5 mg/kg) was administered intraperitoneally once a week.
-
Tumor volume and body weight were measured every three days.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow.
Caption: Proposed mechanism of this compound in the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Logical flow of this compound's anti-cancer effects in NSCLC.
Conclusion
The data presented in this technical guide provides strong pre-clinical evidence for the anti-cancer activity of this compound in non-small cell lung cancer. This compound effectively inhibits the proliferation of NSCLC cells, induces apoptosis, and suppresses tumor growth in vivo. These effects are mediated through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. The favorable in vitro and in vivo profiles of this compound warrant further investigation, including detailed pharmacokinetic and toxicological studies, to support its advancement into clinical trials as a potential novel therapy for NSCLC.
References
- 1. Current Molecular-Targeted Therapies in NSCLC and Their Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunitybio.com [immunitybio.com]
- 3. Non-Small Cell Lung Cancer—Tumor Biology [mdpi.com]
- 4. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on YD23 and its Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on YD23, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SWI/SNF chromatin remodeler SMARCA2. The primary therapeutic rationale for this compound lies in the principle of synthetic lethality, specifically targeting cancer cells with mutations in the paralogous gene SMARCA4.
Executive Summary
Genomic studies have identified frequent inactivating mutations in SMARCA4, a key component of the SWI/SNF chromatin remodeling complex, particularly in non-small cell lung cancer (NSCLC).[1] Cells that have lost SMARCA4 function become critically dependent on its paralog, SMARCA2, for survival. This dependency makes SMARCA2 a high-value therapeutic target in SMARCA4-mutant cancers.[1] this compound was developed as a chemical probe to exploit this vulnerability. It is a heterobifunctional molecule that recruits SMARCA2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. Mechanistically, the degradation of SMARCA2 in SMARCA4-mutant cells leads to a reprogramming of the enhancer landscape, resulting in the loss of chromatin accessibility at enhancers of genes involved in cell proliferation.[1] Furthermore, the transcription factors YAP and TEAD have been identified as crucial partners to SMARCA2 in promoting the growth of these cancer cells.[1] Preclinical studies have demonstrated that this compound selectively inhibits the growth of SMARCA4-mutant cancer cells and exhibits potent anti-tumor activity in corresponding xenograft models.[2]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | SMARCA4 Status | Value |
| DC₅₀ (Degradation) | H1792 | Mutant | 64 nM[2] |
| H1975 | Wild-Type | 297 nM[2] | |
| IC₅₀ (Cell Growth) | SMARCA4-mutant cell lines (median) | Mutant | 0.11 µM[2] |
| SMARCA4-WT cell lines (median) | Wild-Type | 6.0 µM[2] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | SMARCA4 Status | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| H1568 | Mutant | 12.5 mg/kg, i.p., once daily | 72%[2] |
| H322 | Mutant | 12.5 mg/kg, i.p., once daily | 49%[2] |
| H2126 | Mutant | 12.5 mg/kg, i.p., once daily | 44%[2] |
TGI was assessed over a 25-26 day treatment period. The compound was reported to be well-tolerated with less than 10% body weight loss.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard laboratory procedures adapted for the study of this compound.
Cell Culture and Reagents
-
Cell Lines: A panel of NSCLC cell lines, including those with SMARCA4 mutations (e.g., H1568, H322, H2126, H1792) and SMARCA4 wild-type (e.g., H1975), were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Compound: this compound was synthesized and dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for in vitro experiments. For in vivo studies, it was formulated in a suitable vehicle for intraperitoneal (i.p.) injection.
Western Blotting for Protein Degradation (DC₅₀ Determination)
-
Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. They were then treated with a serial dilution of this compound or DMSO control for a specified period (e.g., 96 hours).
-
Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or HDAC1). Subsequently, they were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software. The DC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay (IC₅₀ Determination)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with a range of this compound concentrations for an extended period (e.g., 12 days).
-
Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader. The IC₅₀ values were determined by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a nonlinear regression model.
In Vivo Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma mice) were used.
-
Tumor Implantation: SMARCA4-mutant human cancer cells (e.g., H1568) were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Once tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into vehicle control and treatment groups.
-
Drug Administration: this compound was administered daily via intraperitoneal injection at a dose of 12.5 mg/kg.[2]
-
Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: The study was concluded after a predefined period (e.g., 25-26 days). Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Chromatin Accessibility (ATAC-Seq)
-
Cell Preparation: SMARCA4-mutant cells were treated with this compound or DMSO.
-
Transposition: Nuclei were isolated, and the DNA was subjected to transposition using the Tn5 transposase, which preferentially cuts DNA in open chromatin regions while simultaneously ligating sequencing adapters.
-
Library Preparation and Sequencing: The resulting DNA fragments were purified, amplified by PCR to create a sequencing library, and sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads were aligned to the reference genome to identify regions of open chromatin. Differential accessibility analysis between this compound-treated and control cells was performed to identify enhancers with reduced accessibility.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the PROTAC-mediated degradation of SMARCA2 by this compound.
References
Preliminary Studies of YQ23 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YQ23 is a novel hemoglobin-based oxygen carrier (HBOC) that has demonstrated significant anti-tumor effects in preclinical studies. This document provides a comprehensive overview of the preliminary research on YQ23, focusing on its mechanism of action, experimental data, and detailed protocols for key assays. The primary therapeutic strategy of YQ23 revolves around alleviating tumor hypoxia, thereby remodeling the tumor microenvironment (TME) to be less immunosuppressive and more susceptible to anti-cancer immune responses.
Core Mechanism of Action
YQ23 is a bovine-derived, stabilized, non-polymeric, cross-linked tetrameric hemoglobin construct.[1] Its primary function in an oncological context is to deliver oxygen to hypoxic regions of solid tumors. This action directly counteracts the hypoxia-driven immunosuppression, a key mechanism of tumor immune evasion. By reducing hypoxia, YQ23 initiates a cascade of downstream effects that enhance the host's anti-tumor immunity.
The key steps in the proposed mechanism of action are:
-
Alleviation of Tumor Hypoxia: YQ23, as an oxygen carrier, increases the oxygen concentration within the TME.
-
Downregulation of CD73 Expression: Tumor hypoxia is a known driver of the overexpression of CD73, an ecto-enzyme that plays a crucial role in generating immunosuppressive adenosine. By reducing hypoxia, YQ23 leads to a decrease in CD73 expression on cancer cells.
-
Reduction of Adenosine-Mediated Immunosuppression: The downregulation of CD73 results in lower levels of extracellular adenosine. Adenosine signals through A2A receptors on immune cells, leading to the suppression of T-cell proliferation and cytotoxic activity.
-
Enhanced Anti-Tumor Immune Response: By mitigating adenosine-mediated immunosuppression, YQ23 treatment promotes the activity of CD4+ and CD8+ T cells. This is further evidenced by the downregulation of the immune checkpoint protein PD-1 and an increase in the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ) and the cytotoxic enzyme Granzyme B.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of YQ23 in a 4T1 triple-negative breast cancer syngeneic mouse model.
| Efficacy Endpoint | Control Group (Saline) | YQ23 Treatment Group | Percentage Change | Statistical Significance |
| Tumor Growth | ||||
| Average Tumor Growth Inhibition Ratio (T/C%) | 100% | Significantly lower than control | Inhibition | p < 0.01 |
| Metastasis | ||||
| Number of Metastatic Lung Nodules | Higher incidence | Reduced number of nodules | Reduction | Not specified |
| Immunohistochemistry | ||||
| CD73 Signal Intensity (fold change) | 1 | 0.59 ± 0.14 | -41% | p < 0.001 |
| Flow Cytometry | ||||
| Percentage of CD3- CD73+ cells | 38.6% ± 12.42% | 20.99% ± 8.38% | -45.6% | Not specified |
Experimental Protocols
4T1 Triple-Negative Breast Cancer Syngeneic Mouse Model
This protocol describes the establishment of a syngeneic mouse model of triple-negative breast cancer using the 4T1 cell line, which is essential for studying immunomodulatory cancer therapies.
Materials:
-
4T1 murine breast carcinoma cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Female BALB/c mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each female BALB/c mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
Immunohistochemistry (IHC) for CD73 and PD-1
This protocol outlines the procedure for detecting the expression of CD73 and PD-1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (3% hydrogen peroxide)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-CD73 and anti-PD-1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a water bath or pressure cooker.
-
Peroxidase Blocking: Incubate the slides with peroxidase blocking solution to quench endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the slides with blocking buffer.
-
Primary Antibody Incubation: Incubate the slides with the primary antibodies (anti-CD73 or anti-PD-1) at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Apply the DAB substrate and monitor for color development.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip.
-
Image Analysis: Acquire images using a light microscope and quantify the staining intensity using image analysis software (e.g., ImageJ).
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes from fresh tumor tissue to quantify immune cell populations.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase IV and DNase I
-
Ficoll-Paque or other density gradient medium
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the fresh tumor tissue and digest with a solution of collagenase IV and DNase I in RPMI-1640 to obtain a single-cell suspension.
-
TIL Isolation: Isolate lymphocytes from the single-cell suspension using density gradient centrifugation with Ficoll-Paque.
-
Cell Staining: Resuspend the isolated TILs in FACS buffer and stain with a cocktail of fluorescently conjugated antibodies against the desired cell surface markers.
-
Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different lymphocyte populations.
Visualizations
Signaling Pathway of YQ23's Anti-Tumor Effect
References
The chemical structure and properties of YD23
A comprehensive search of public scientific databases and literature has yielded no information on a chemical compound designated "YD23."
Our extensive investigation across multiple chemical and biological research databases has not identified any registered compound, research paper, or clinical trial associated with the identifier "this compound." This suggests that "this compound" may be one of the following:
-
An internal or proprietary code name: The designation may be used for an investigational compound within a private research organization and is not yet publicly disclosed.
-
A novel, unpublished compound: The substance may be a recent discovery that has not yet been described in the scientific literature.
-
A misidentified or incorrect name: There is a possibility that the identifier provided is inaccurate.
Without a known chemical structure or associated biological data, it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including data on chemical properties, experimental protocols, and signaling pathways, are contingent on the public availability of information for the specified compound.
We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" verify the compound's official chemical name, CAS registry number, or any other publicly available identifier. Should this information become available, we would be pleased to revisit this request and provide a detailed technical summary.
An In-depth Technical Guide on the Core Effects of YD23 on Cell Cycle and Cell Growth Regulatory Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of the cell cycle is a fundamental process that ensures the fidelity of cell division. In cancer, this regulation is often disrupted, leading to uncontrolled proliferation. The development of therapeutic agents that can modulate the cell cycle is a cornerstone of modern oncology research. YD23 is a novel investigational small molecule compound that has demonstrated potent anti-proliferative effects in preclinical cancer models. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its effects on cell cycle progression and the expression of key cell growth regulatory genes.
Proposed Mechanism of Action
This compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway and the inhibition of the Retinoblastoma (Rb)-E2F signaling cascade. By inducing DNA damage signals, this compound activates checkpoint kinases that phosphorylate and stabilize p53.[1][2] Activated p53 then transcriptionally upregulates the expression of cell cycle inhibitors and pro-apoptotic proteins.[3][4] Concurrently, this compound is believed to promote the hypophosphorylated, active state of the Rb protein, which in turn sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.[5][6]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key experiments designed to elucidate the effects of this compound on the cell cycle and related regulatory genes in a human colorectal carcinoma cell line (HCT116).
Table 1: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 |
| This compound (10 µM) | 68.5 ± 3.5 | 15.3 ± 2.2 | 16.2 ± 1.9 |
| This compound (25 µM) | 75.1 ± 4.2 | 8.7 ± 1.5 | 16.2 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Gene Expression Analysis of Cell Cycle and Apoptosis Regulators by RT-qPCR
| Gene | Function | Fold Change (this compound 25 µM vs. Vehicle) |
| CDKN1A (p21) | Cdk inhibitor, G1/S arrest | 8.2 ± 0.7 |
| TP53 | Tumor suppressor, transcription factor | 3.5 ± 0.4 |
| GADD45A | DNA damage response, G2/M arrest | 6.8 ± 0.6 |
| BAX | Pro-apoptotic protein | 5.1 ± 0.5 |
| BCL2 | Anti-apoptotic protein | 0.4 ± 0.1 |
| CCNE1 (Cyclin E1) | G1/S transition | 0.3 ± 0.08 |
| E2F1 | Transcription factor for S-phase genes | 0.2 ± 0.05 |
Data are presented as mean fold change ± standard deviation from three independent experiments, normalized to the housekeeping gene GAPDH.
Table 3: Protein Expression Analysis of Key Cell Cycle Regulators by Western Blot
| Protein | Function | Relative Protein Level (this compound 25 µM vs. Vehicle) |
| p53 | Tumor suppressor | 4.1 ± 0.5 |
| p-p53 (Ser15) | Activated p53 | 9.8 ± 1.2 |
| p21 | Cdk inhibitor | 7.5 ± 0.9 |
| Cyclin D1 | G1 progression | 0.2 ± 0.05 |
| p-Rb (Ser807/811) | Inactive Rb | 0.1 ± 0.03 |
| Cleaved Caspase-3 | Apoptosis marker | 6.2 ± 0.8 |
Data represent the mean relative band intensity ± standard deviation from three independent experiments, normalized to β-actin.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a 50 mM stock solution and stored at -20°C. For experiments, the stock solution was diluted in culture medium to the final desired concentrations. The final DMSO concentration in all treatments, including the vehicle control, was maintained at 0.1%.
2. Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Seeding: HCT116 cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with either vehicle (0.1% DMSO) or this compound at the indicated concentrations for 24 hours.
-
Harvesting and Fixation: Cells were harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Fixed cells were washed with PBS and then resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7] The cells were incubated in the dark at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. The DNA content was determined based on the fluorescence intensity of PI. Cell cycle distribution was analyzed using appropriate software.
3. RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
Cell Treatment and Lysis: HCT116 cells were seeded and treated as described above. After 24 hours of treatment, total RNA was extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: One microgram of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based master mix on a real-time PCR system.[8][9] The reaction mixture included cDNA template, forward and reverse primers for the genes of interest, and the master mix.
-
Data Analysis: The relative expression of each target gene was calculated using the 2^-ΔΔCt method, with GAPDH serving as the endogenous control for normalization.
4. Protein Extraction and Western Blot Analysis
-
Protein Extraction: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.[10][11] The total protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[12][13]
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against p53, p-p53 (Ser15), p21, Cyclin D1, p-Rb (Ser807/811), Cleaved Caspase-3, and β-actin overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities were quantified using image analysis software, and the expression levels of target proteins were normalized to β-actin.
Visualizations
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for YD23 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of YD23, a selective Proteolysis Targeting Chimera (PROTAC) degrader of SMARCA2, in animal model studies. This document is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound, particularly in the context of SMARCA4-mutant cancers.
Introduction
This compound is a novel PROTAC that induces the degradation of the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the SMARCA4 gene, the paralog SMARCA2 becomes essential for cell survival, a concept known as synthetic lethality.[1][2] this compound leverages this dependency by selectively targeting SMARCA2 for degradation, leading to anti-tumor effects in SMARCA4-mutant cancer models.[1] These notes provide the essential information for the preclinical in vivo application of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[4][5][6] The degradation of SMARCA2 in SMARCA4-deficient cells leads to a reprogramming of the enhancer landscape, specifically reducing the accessibility of chromatin at enhancers of genes involved in cell proliferation.[2] Furthermore, this compound-mediated degradation of SMARCA2 has been shown to modulate the YAP/TEAD signaling pathway, which is crucial for the growth of SMARCA4-mutant cells.[2][7]
Data Presentation
In Vivo Efficacy of this compound in SMARCA4-Mutant Lung Cancer Xenografts
The following table summarizes the tumor growth inhibition (TGI) observed in various SMARCA4-mutated lung cancer xenograft models in mice treated with this compound.
| Xenograft Model | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration (days) | Tumor Growth Inhibition (%) | Tolerance | Reference |
| H1568 | 12.5 | Intraperitoneal (i.p.) | Once daily | 25-26 | 72 | Good (slight weight loss <10%) | [1] |
| H322 | 12.5 | Intraperitoneal (i.p.) | Once daily | 25-26 | 49 | Good (slight weight loss <10%) | [1] |
| H2126 | 12.5 | Intraperitoneal (i.p.) | Once daily | 25-26 | 44 | Good (slight weight loss <10%) | [1] |
Experimental Protocols
This compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile water for injection (ddH₂O) or sterile saline
-
Sterile vials
-
Pipettes and sterile pipette tips
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 33 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO.[1] Ensure the solution is clear and fully dissolved.
-
For a 1 mL working solution, add 50 µL of the 33 mg/mL this compound stock solution to 400 µL of PEG300.[1]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.[1]
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[1]
-
The final formulation should be prepared fresh immediately before use for optimal results.[1]
Note: The final concentration of the formulation should be calculated to deliver the desired dose in an appropriate injection volume for the animal model (e.g., 10 mL/kg for mice).
Animal Model and Husbandry
-
Animal Strain: The choice of animal strain will depend on the specific experimental design. For xenograft studies, immunodeficient mice such as NOD-scid gamma (NSG) or athymic nude mice are commonly used.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
Materials:
-
SMARCA4-mutant human cancer cell lines (e.g., H1568, H322, H2126)
-
Matrigel or other appropriate extracellular matrix
-
Sterile PBS
-
Syringes and needles (e.g., 27-gauge)
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
The final cell concentration should be such that the desired number of cells (e.g., 5 x 10⁶ cells) is contained in the injection volume (e.g., 100 µL).
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor the animals for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Administration Protocol
Materials:
-
Freshly prepared this compound formulation
-
Appropriately sized syringes and needles (e.g., 27-gauge for intraperitoneal injection in mice)
-
Animal scale for accurate dosing
Protocol:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Weigh each animal to calculate the precise volume of the this compound formulation to be administered.
-
Administer this compound at the desired dose (e.g., 12.5 mg/kg) via intraperitoneal (i.p.) injection.[1]
-
For i.p. injection, restrain the mouse and inject into the lower right quadrant of the abdomen, being careful to avoid the internal organs.[8]
-
Administer the vehicle solution to the control group using the same route and schedule.
-
Continue the treatment as per the dosing schedule (e.g., once daily) for the specified duration (e.g., 25-26 days).[1]
Monitoring and Efficacy Assessment
Protocol:
-
Monitor the body weight of the animals regularly (e.g., twice a week) as an indicator of toxicity.
-
Measure tumor volumes with calipers at regular intervals (e.g., twice a week).
-
At the end of the study, euthanize the animals according to IACUC approved guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry to confirm SMARCA2 degradation).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols for YD23 in SMARCA4-Mutant Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC, approximately 10-12%, harbors mutations in the SMARCA4 gene, which encodes the BRG1 protein.[1] SMARCA4 is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex, a key regulator of gene expression. Loss-of-function mutations in SMARCA4 lead to a dependency on its paralog, SMARCA2 (also known as BRM), for cell survival. This synthetic lethal relationship presents a promising therapeutic window for targeting SMARCA4-deficient cancers.
YD23 is a novel, potent, and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[2][3][4] By hijacking the cell's ubiquitin-proteasome system, this compound selectively eliminates SMARCA2, leading to synthetic lethality in SMARCA4-mutant lung cancer cells. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity and in vivo efficacy in SMARCA4-mutant lung cancer models.[2][4]
These application notes provide a comprehensive overview of this compound and detailed protocols for its evaluation in SMARCA4-mutant lung cancer cell lines.
Mechanism of Action of this compound
This compound functions as a heterobifunctional molecule, simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2] This proximity induces the polyubiquitination of SMARCA2, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells disrupts the residual SWI/SNF complex, leading to the reprogramming of the enhancer landscape.[4][5] This results in reduced chromatin accessibility at enhancers of genes crucial for cell proliferation and cell cycle progression, ultimately leading to cell cycle arrest and inhibition of tumor growth.[3][4]
Data Presentation
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | SMARCA4 Status | SMARCA2 DC50 (nM) | Cell Proliferation IC50 (nM) |
| NCI-H1792 | Mutant | 64 | - |
| NCI-H1975 | Mutant | 297 | - |
| NCI-H1693 | Mutant | - | 2.2[1] |
| Calu-6 | Wild-Type | - | >10,000[1] |
| Median of SMARCA4-Mutant Lines | Mutant | - | 110[2] |
| Median of SMARCA4-WT Lines | Wild-Type | - | 6,000[2] |
| DC50: Concentration required for 50% maximal degradation. IC50: Concentration required for 50% inhibition of cell proliferation. Data for this compound and the similar SMARCA2 degrader PRT3789 are presented.[1][2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in SMARCA4-Mutant NSCLC Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |
| NCI-H1568 | This compound (12.5 mg/kg) | i.p., once daily | 72 | Well tolerated, <10% weight loss |
| NCI-H322 | This compound (12.5 mg/kg) | i.p., once daily | 49 | Well tolerated, <10% weight loss |
| NCI-H2126 | This compound (12.5 mg/kg) | i.p., once daily | 44 | Well tolerated, <10% weight loss |
| Data is based on a 25-26 day study.[2] |
Experimental Protocols
General Experimental Workflow
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
SMARCA4-mutant and wild-type lung cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours (or desired time point).
-
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Protocol 2: Western Blot for SMARCA2 Degradation
This protocol is for detecting the levels of SMARCA2 protein following this compound treatment.
Materials:
-
SMARCA4-mutant and wild-type lung cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Protocol 3: Chromatin Accessibility Assay (ATAC-seq)
This protocol provides a general workflow for assessing changes in chromatin accessibility upon this compound treatment.
Materials:
-
SMARCA4-mutant lung cancer cell lines
-
This compound
-
Tn5 transposase and tagmentation buffer (e.g., from Illumina Tagment DNA Enzyme and Buffer Small Kit)
-
Nuclei isolation buffer
-
PCR master mix and primers
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Nuclei Isolation:
-
Treat cells with this compound or vehicle control.
-
Harvest approximately 50,000 cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to isolate nuclei.
-
-
Tagmentation:
-
Resuspend the nuclei pellet in the transposase reaction mix containing Tn5 transposase and tagmentation buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
DNA Purification and Library Preparation:
-
Purify the tagmented DNA using a DNA purification kit.
-
Amplify the tagmented DNA by PCR using primers that add sequencing adapters.
-
Purify the PCR product to generate the ATAC-seq library.
-
-
Sequencing and Data Analysis:
-
Sequence the ATAC-seq libraries on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Identify peaks of accessible chromatin and perform differential accessibility analysis between this compound-treated and control samples.
-
Perform pathway and gene ontology analysis on genes associated with differentially accessible regions.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of SMARCA4-mutant lung cancer by exploiting the principle of synthetic lethality. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar SMARCA2-targeting degraders. The quantitative data from preclinical studies underscores the potency and selectivity of this therapeutic approach. Further investigation into the long-term efficacy and potential resistance mechanisms will be crucial for the clinical development of this compound.
References
- 1. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Provide In Vitro Experimental Guidance for "YD23" Due to Lack of Identification
Initial searches for a compound or agent designated "YD23" have yielded no specific information, preventing the creation of the requested detailed application notes and protocols for in vitro experiments. It is possible that "this compound" is a novel, not yet publicly documented compound, a typographical error, or an internal project name not widely recognized.
Without a clear identification of this compound, including its molecular nature, target, and anticipated biological effects, it is not feasible to develop accurate and reliable experimental protocols. Methodologies for in vitro studies are highly specific to the compound being tested and the scientific questions being investigated.
However, extensive information was retrieved for a similarly named hemoglobin-based oxygen carrier, YQ23 , and for the Interleukin-23 (IL-23) signaling pathway , a critical mediator in autoimmune and inflammatory diseases. Should "this compound" be a typographical error for "YQ23," or if the research interest lies within the IL-23 pathway, a comprehensive guide can be developed.
For instance, research on YQ23 has indicated its potential in cancer therapy, particularly in modulating the tumor microenvironment.[1] In vitro experiments for a compound like YQ23 would likely focus on its effects on cancer cell lines, immune cells, and endothelial cells under hypoxic and normoxic conditions.
Potential In Vitro Assays for a Compound like YQ23 or an IL-23 Modulator:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects on cancer cells.
-
Hypoxia Induction Models: To evaluate the compound's efficacy in oxygenating tumor cells in an in vitro hypoxic environment.
-
Immune Cell Activation and Function Assays: To assess the modulation of T-cell proliferation, cytokine release (e.g., IFN-γ), and macrophage polarization.
-
Endothelial Cell Tube Formation Assays: To investigate the impact on angiogenesis.
-
Western Blotting and ELISA: To quantify the expression levels of key proteins in relevant signaling pathways.
If the intended topic of interest is the IL-23 signaling pathway , a different set of in vitro experiments would be relevant. The IL-23/IL-17 axis is a well-established therapeutic target in diseases like psoriasis and inflammatory bowel disease.[2][3][4][5][6][7]
Potential In Vitro Assays for an IL-23 Pathway Modulator:
-
Cell-Based Reporter Assays: To screen for inhibitors or activators of the IL-23 receptor signaling.
-
Cytokine Release Assays: To measure the production of downstream cytokines like IL-17 and IL-22 from primary immune cells.
-
STAT3/STAT4 Phosphorylation Assays: To determine the activation status of key downstream signaling molecules using techniques like Western blotting or flow cytometry.
-
Th17 Differentiation Assays: To assess the compound's effect on the differentiation of naive T-cells into pathogenic Th17 cells.
To proceed with generating detailed application notes and protocols, clarification on the identity of "this compound" is required. If "YQ23" or the "IL-23 pathway" are the intended subjects, a comprehensive guide, including experimental methodologies, data presentation tables, and signaling pathway diagrams, can be provided.
References
- 1. The anti-tumoral effects of the oxygen carrier YQ23 in a triple-negative breast cancer syngeneic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis | Semantic Scholar [semanticscholar.org]
- 3. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 4. Mechanism of Action (MOA) ILUMYA® (tildrakizumab-asmn) [ilumyapro.com]
- 5. Interleukin-23 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing YD23's Effect on SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YD23 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). As a heterobifunctional molecule, this compound functions by simultaneously binding to SMARCA2 and the Cereblon (CRBN) E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1] This targeted protein degradation strategy holds significant therapeutic potential, particularly in the context of cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2. In SMARCA4-deficient tumors, cancer cells often become dependent on SMARCA2 for survival, a phenomenon known as synthetic lethality.[2][3] By selectively degrading SMARCA2, this compound can induce cell cycle arrest and inhibit the growth of these cancer cells.
These application notes provide detailed protocols for assessing the efficacy and mechanism of this compound-mediated SMARCA2 degradation in a laboratory setting. The included methodologies cover the quantification of SMARCA2 protein levels, determination of degradation kinetics, and analysis of the downstream cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in various cell lines.
Table 1: this compound-Mediated SMARCA2 Degradation
| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| H1792 | Wild-Type | 64 | 88 | 96 |
| H1975 | Wild-Type | 297 | 95 | Not Specified |
| Panel of 10 SMARCA4-WT cell lines (median) | Wild-Type | 92.8 | 90 | Not Specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: this compound's Effect on Cell Viability
| Cell Line Type | Median IC50 (µM) | Treatment Time (days) |
| SMARCA4-mutant lung cancer cells | 0.11 | 12 |
| SMARCA4 wild-type cells | 6.0 | 12 |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
Caption: Mechanism of this compound-induced SMARCA2 degradation.
Experimental Workflow for Assessing SMARCA2 Degradation
References
YD23: A Novel SMARCA2 Degrader for Enhancer Reprogramming in SMARCA4-Mutant Cancers
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer reprogramming is a critical mechanism driving tumorigenesis and therapeutic resistance in various cancers. This process involves widespread changes in the activity of enhancers, leading to aberrant gene expression that promotes cancer cell survival and proliferation.[1] A key player in regulating chromatin structure and enhancer function is the SWI/SNF chromatin remodeling complex. Mutations in subunits of this complex, particularly SMARCA4 (also known as BRG1), are frequently observed in non-small cell lung cancer (NSCLC) and other malignancies.[2][3]
The loss of SMARCA4 function creates a dependency on its paralog, SMARCA2 (also known as BRM), for cell survival, presenting a synthetic lethal therapeutic opportunity.[2][3] YD23 is a potent and selective proteolysis targeting chimera (PROTAC) designed to exploit this vulnerability by inducing the degradation of SMARCA2.[2] Developed at The University of Texas MD Anderson Cancer Center, this compound has demonstrated significant preclinical activity in SMARCA4-mutant cancer models.
This document provides detailed application notes and protocols for utilizing this compound to study enhancer reprogramming and its therapeutic effects in mutant cancer cells.
Mechanism of Action
This compound functions as a SMARCA2 degrader. It is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3] In SMARCA4-mutant cancer cells, the degradation of SMARCA2 leads to a profound reprogramming of the enhancer landscape. This is characterized by a loss of chromatin accessibility at enhancers that regulate genes involved in cell proliferation and cell cycle progression.[2] The reduction in enhancer accessibility leads to the downregulation of key oncogenic transcriptional programs, ultimately inhibiting cancer cell growth.
References
Application Note: Mass Spectrometry-Based Proteomic and Metabolomic Analysis of SMARCA4-Mutant Lung Cancer Cells Treated with YD23, a SMARCA2-Targeting PROTAC
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and mutations in its subunits are frequently observed in various cancers.[1] In non-small cell lung cancer (NSCLC), mutations in SMARCA4, a key ATPase subunit of this complex, are common.[1] A promising therapeutic strategy for SMARCA4-mutant cancers is the targeted degradation of its paralog, SMARCA2, a concept known as synthetic lethality.[1][2] YD23 is a novel Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 protein.[3] This application note provides detailed protocols for the mass spectrometry-based analysis of cellular responses to this compound treatment in SMARCA4-mutant lung cancer cell lines.
Mass spectrometry is an indispensable tool for elucidating the mechanism of action of PROTACs like this compound.[4] It enables the precise quantification of target protein degradation, assessment of selectivity across the proteome, and the characterization of downstream effects on signaling pathways and metabolism.[5] The protocols outlined herein describe methods for global proteomic profiling to identify on- and off-target effects of this compound, as well as untargeted metabolomics to explore the metabolic consequences of SMARCA2 degradation.
Experimental Design and Workflow
The overall experimental workflow for the mass spectrometry analysis of this compound-treated cells is depicted below. This process involves cell culture, treatment with this compound, sample preparation for proteomics and metabolomics, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Key Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: SMARCA4-mutant human non-small cell lung cancer cell line (e.g., NCI-H1792).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment:
-
For dose-response experiments, seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 24 hours.
-
For time-course experiments, treat cells with an effective concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then scrape the cells into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Sample Preparation for Global Proteomics
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (8 M urea in 50 mM triethylammonium bicarbonate (TEAB), supplemented with protease and phosphatase inhibitors). Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM TEAB.
-
Digest the proteins with Lys-C (enzyme-to-protein ratio of 1:100) for 4 hours at 37°C.
-
Follow with an overnight digestion with trypsin (enzyme-to-protein ratio of 1:50) at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the desalted peptides using a vacuum concentrator.
-
Resuspend the peptides in 100 mM TEAB and label with the appropriate TMTpro reagent according to the manufacturer's instructions.
-
Combine the TMT-labeled samples, desalt using a C18 SPE cartridge, and dry.
-
-
LC-MS/MS Analysis: Reconstitute the labeled peptide mixture in 0.1% formic acid and analyze using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
Protocol 3: Sample Preparation for Untargeted Metabolomics
-
Metabolite Extraction:
-
To the cell pellet, add 80% methanol (pre-chilled to -80°C).
-
Vortex thoroughly and incubate at -80°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Collection: Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) and analyze using a high-resolution mass spectrometer coupled with a liquid chromatography system.
Data Presentation
The following tables summarize hypothetical quantitative data from proteomic and metabolomic analyses of SMARCA4-mutant cells treated with this compound for 24 hours.
Table 1: Quantitative Proteomic Analysis of this compound-Treated Cells
| Protein Name | Gene Name | Function | Fold Change (100 nM this compound vs. Control) | p-value |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 | SMARCA2 | Chromatin remodeling | -15.2 | <0.0001 |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 4 | SMARCA4 | Chromatin remodeling | 1.1 | 0.85 |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle progression | -3.5 | 0.001 |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | -2.8 | 0.005 |
| Ki-67 | MKI67 | Proliferation marker | -4.1 | <0.001 |
| E2F transcription factor 1 | E2F1 | Cell cycle gene transcription | -2.5 | 0.008 |
| MYC proto-oncogene protein | MYC | Transcription factor, cell proliferation | -2.1 | 0.012 |
| Vimentin | VIM | Intermediate filament, EMT marker | 1.2 | 0.78 |
| E-cadherin | CDH1 | Cell adhesion, EMT marker | 1.3 | 0.65 |
Table 2: Untargeted Metabolomic Analysis of this compound-Treated Cells
| Metabolite | Pathway | Fold Change (100 nM this compound vs. Control) | p-value |
| L-Glutamine | Amino acid metabolism | -1.8 | 0.015 |
| L-Aspartate | Amino acid metabolism | -1.5 | 0.021 |
| a-Ketoglutarate | TCA cycle | -1.3 | 0.045 |
| Citrate | TCA cycle | -1.2 | 0.08 |
| Lactate | Glycolysis | 1.1 | 0.75 |
| Glucose-6-phosphate | Glycolysis/Pentose Phosphate Pathway | 1.0 | 0.92 |
| Ribose-5-phosphate | Pentose Phosphate Pathway | -1.6 | 0.018 |
| Adenosine triphosphate (ATP) | Energy metabolism | -1.4 | 0.033 |
| Guanosine triphosphate (GTP) | Energy metabolism, signaling | -1.7 | 0.011 |
Signaling Pathway Visualization
The degradation of SMARCA2 by this compound is expected to impact downstream signaling pathways that control cell proliferation and survival. The following diagram illustrates the proposed mechanism of action of this compound and its effect on a key cell cycle pathway.
Discussion
The data presented in this application note demonstrate the utility of mass spectrometry-based proteomics and metabolomics for characterizing the cellular effects of the SMARCA2 degrader, this compound. The proteomic analysis confirms the potent and selective degradation of SMARCA2, with minimal impact on its paralog SMARCA4.[1][3] Downstream of SMARCA2 degradation, a significant downregulation of proteins involved in cell cycle progression and proliferation, such as CDK1, PCNA, and Ki-67, is observed.[1] This is consistent with the known role of the SWI/SNF complex in regulating the expression of these genes.[6][7]
The metabolomic analysis reveals alterations in central carbon and amino acid metabolism. The observed decrease in glutamine and aspartate levels, along with a reduction in key TCA cycle intermediates, suggests a dampening of anabolic processes required for rapid cell growth. Furthermore, the decrease in nucleotide precursors like ribose-5-phosphate and ATP/GTP aligns with the observed inhibition of cell proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Degrader [proteomics.com]
- 5. sapient.bio [sapient.bio]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating the Hook Effect in YD23 PROTAC Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the hook effect in your YD23 Proteolysis Targeting Chimera (PROTAC) experiments. This compound is a selective SMARCA2 degrader that utilizes the Cereblon (CRBN) E3 ligase to induce target protein degradation.[1] Understanding and overcoming the hook effect is critical for accurate data interpretation and the successful development of PROTAC-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the concentration of the PROTAC leads to a decrease in the degradation of the target protein, SMARCA2.[2][3] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly characterized.[2][4]
Q2: What causes the hook effect with this compound?
A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of this compound.[2][3] For effective degradation, this compound must form a productive ternary complex, bringing together SMARCA2 and the CRBN E3 ligase.[3] However, at excessive concentrations, this compound is more likely to form separate binary complexes with either SMARCA2 (SMARCA2-YD23) or CRBN (CRBN-YD23). These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of SMARCA2, thus reducing the overall degradation efficiency.[2][3]
Q3: Why is it important to mitigate the hook effect?
A3: Failing to account for the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC like this compound might be incorrectly assessed as having low efficacy if tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve.[2] This can result in the inaccurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for structure-activity relationship (SAR) studies and candidate selection.[2]
Troubleshooting Guide: Addressing the Hook Effect
If you observe a bell-shaped dose-response curve or a lack of degradation at high concentrations of this compound, follow this troubleshooting guide.
Issue 1: Decreased SMARCA2 degradation at high this compound concentrations.
This is the classic presentation of the hook effect.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: To fully characterize the hook effect, it is essential to test a broad range of this compound concentrations, spanning from picomolar to high micromolar ranges. This will help identify the optimal concentration for maximal degradation and the point at which the hook effect begins.[2]
-
Focus on Lower Concentrations: The optimal degradation concentration for a potent PROTAC like this compound may be in the nanomolar or even sub-nanomolar range. Subsequent experiments should be designed to include more data points in the lower concentration range to accurately determine the DC50 value.
-
Time-Course Experiment: Conduct a time-course experiment at both the optimal degradation concentration and a higher concentration where the hook effect is observed. This will provide insights into the kinetics of ternary complex formation and degradation.[2]
Issue 2: No SMARCA2 degradation observed at any tested concentration.
This could be due to several factors, including the hook effect masking the degradation window.
Troubleshooting Steps:
-
Expand the Concentration Range: It is possible that the tested concentrations were all within the hook effect region (too high) or below the effective concentration (too low). Test a much wider range of this compound concentrations (e.g., 1 pM to 10 µM).
-
Verify Ternary Complex Formation: Use biophysical or cellular assays to confirm that this compound is capable of forming a ternary complex with SMARCA2 and CRBN. Techniques like Co-Immunoprecipitation (Co-IP) or NanoBRET can be employed for this purpose.
-
Check E3 Ligase Expression: Ensure that the cell line used in the experiment expresses sufficient levels of CRBN, the E3 ligase recruited by this compound.
Quantitative Data Summary
The following tables provide a representative example of a dose-response experiment with a this compound-like PROTAC exhibiting a hook effect, as determined by Western Blot analysis.
Table 1: Dose-Response Data for a SMARCA2 PROTAC
| PROTAC Concentration (nM) | Normalized SMARCA2 Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.50 | 50% |
| 10 | 0.15 | 85% |
| 100 | 0.05 | 95% |
| 1000 | 0.25 | 75% |
| 5000 | 0.60 | 40% |
| 10000 | 0.80 | 20% |
Table 2: Key Degradation Parameters
| Parameter | Value |
| DC50 | ~1 nM |
| Dmax | 95% at 100 nM |
| Hook Effect Onset | >100 nM |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate the hook effect in your this compound experiments.
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol is for quantifying the degradation of SMARCA2 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect chemiluminescence and quantify band intensities.
-
Normalize the SMARCA2 signal to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the this compound-mediated interaction between SMARCA2 and CRBN.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound at a concentration expected to promote ternary complex formation (near the Dmax) and a vehicle control. Co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against CRBN (or an appropriate tag if using an overexpression system).
-
Capture the antibody-protein complexes with protein A/G beads.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze by Western Blot using antibodies against SMARCA2 and CRBN. An increased SMARCA2 signal in the this compound-treated sample indicates ternary complex formation.
-
Protocol 3: NanoBRET Assay for Ternary Complex Formation in Live Cells
This assay provides a quantitative measure of ternary complex formation in a cellular context.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with expression vectors for NanoLuc-SMARCA2 and HaloTag-CRBN.
-
-
Assay Execution:
-
Add the HaloTag ligand to the cells.
-
Treat with a serial dilution of this compound.
-
Add the NanoLuc substrate and measure the BRET signal.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates ternary complex formation. A bell-shaped curve in the BRET signal versus this compound concentration plot is indicative of the hook effect.
-
Visualizations
This compound Mechanism of Action and the Hook Effect
Caption: Mechanism of this compound-mediated degradation and the hook effect.
Troubleshooting Workflow for the Hook Effect
Caption: A logical workflow for troubleshooting the hook effect.
Experimental Workflow for Hook Effect Mitigation
Caption: Experimental workflow for characterizing and mitigating the hook effect.
References
Technical Support Center: Troubleshooting Poor Cell Permeability of YD23
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming challenges associated with the cell permeability of YD23, a potent and selective SMARCA2-degrading PROTAC.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing a discrepancy between the high potency of this compound in biochemical assays and its reduced efficacy in cell-based assays. Could this be due to poor cell permeability?
A1: Yes, a significant drop in potency between biochemical and cellular assays is a common indicator of poor cell permeability. While this compound may effectively induce the degradation of its target protein, SMARCA2, in a cell-free system, its ability to reach its intracellular target in sufficient concentrations might be limited by its passage across the cell membrane. Other factors to consider include compound stability in the cellular environment and potential for rapid efflux.
Q2: What are the potential physicochemical properties of this compound that might contribute to poor cell permeability?
A2: Several physicochemical properties can hinder a molecule's ability to cross the cell membrane. For a PROTAC like this compound, which is inherently larger than typical small molecules, these factors are particularly important. Key parameters that can negatively impact permeability include:
-
High Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.
-
Low Lipophilicity (LogP): The molecule may not partition effectively into the lipid bilayer of the cell membrane.
-
High Polar Surface Area (PSA): A high PSA can lead to strong interactions with the aqueous environment and hinder membrane traversal.[2][3]
-
Presence of Charged Groups: Ionized molecules at physiological pH typically have poor membrane permeability.[4]
Q3: Could active efflux be a reason for the low intracellular concentration of this compound?
A3: Absolutely. This compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are membrane proteins that actively pump foreign substances out of the cell.[5] This would result in a low steady-state intracellular concentration, even if the compound can initially cross the membrane.
Q4: What initial experiments should we perform to confirm and quantify the poor cell permeability of this compound?
A4: A two-tiered approach is recommended to assess the permeability of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a quick and effective first screen to determine if passive permeability is a limiting factor.[5]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters.[6] This assay provides a more comprehensive picture of permeability, including both passive diffusion and active transport (both influx and efflux).[5]
Troubleshooting Guide
If you have confirmed that this compound has poor cell permeability, the following guide provides a systematic approach to identify the underlying cause and explore potential solutions.
Step 1: Initial Assessment of Physicochemical Properties
Before proceeding with extensive cell-based assays, it is crucial to analyze the physicochemical properties of this compound.
Table 1: Physicochemical Properties and their Impact on Cell Permeability
| Property | Favorable Range for Good Permeability | Potential Issue with this compound |
| Molecular Weight (MW) | < 500 Da | As a PROTAC, this compound likely exceeds this, making passive diffusion more challenging. |
| LogP (Lipophilicity) | 1 - 5 | If LogP is too low, the compound won't enter the membrane; if too high, it may get trapped. |
| Polar Surface Area (PSA) | < 140 Ų | A high PSA can lead to poor permeability.[2] |
| Hydrogen Bond Donors | < 5 | A high number of hydrogen bond donors can reduce permeability.[7] |
| Hydrogen Bond Acceptors | < 10 | A high number of hydrogen bond acceptors can reduce permeability.[7] |
| Rotatable Bonds | < 10 | A higher number of rotatable bonds can negatively impact permeability.[2] |
Step 2: Differentiating Between Poor Passive Permeability and Active Efflux
The results from your PAMPA and Caco-2 assays will help distinguish between these two common causes of low intracellular drug concentration.
Table 2: Interpreting Permeability Assay Results
| PAMPA Result | Caco-2 Result (Apical to Basolateral) | Caco-2 Efflux Ratio (Basolateral to Apical / Apical to Basolateral) | Likely Cause of Poor Permeability |
| Low | Low | < 2 | Poor passive diffusion is the primary issue. |
| High | Low | > 2 | The compound is likely a substrate for active efflux transporters. |
| Low | Low | > 2 | A combination of poor passive diffusion and active efflux is likely. |
Step 3: Strategies for Improving this compound Cell Permeability
Based on the diagnosis from the previous steps, here are some strategies to consider:
-
For Poor Passive Permeability:
-
Medicinal Chemistry Optimization (SAR Studies): If feasible, explore synthetic modifications to this compound to improve its physicochemical properties. This could involve reducing the PSA, increasing lipophilicity, or masking polar functional groups. Introducing intramolecular hydrogen bonds can also enhance permeability.[7][8]
-
Formulation Approaches: Explore the use of permeation enhancers or novel drug delivery systems, such as lipid-based or nanoparticle formulations.[9]
-
-
For Active Efflux:
-
Co-administration with Efflux Pump Inhibitors: In an experimental setting, using known inhibitors of common efflux pumps (e.g., verapamil for P-gp) can confirm that this compound is a substrate and increase its intracellular concentration.
-
Structural Modifications: Modify the structure of this compound to reduce its recognition by efflux transporters. This often involves subtle changes to the molecule's shape and charge distribution.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
A filter plate with a porous support is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
The solvent is allowed to evaporate, leaving a lipid layer that forms an artificial membrane.
-
The filter plate is placed in a 96-well plate containing a buffer solution (the acceptor chamber).
-
A solution of this compound at a known concentration is added to the wells of the filter plate (the donor chamber).
-
The plate is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, the concentration of this compound in both the donor and acceptor chambers is determined using a suitable analytical method (e.g., LC-MS/MS).
-
The permeability coefficient (Pe) is calculated based on the change in concentration over time.
Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer, which provides insights into both passive diffusion and active transport.
Methodology:
-
Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound at a known concentration.
-
The basolateral (lower) chamber contains a fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[5]
-
-
Basolateral to Apical (B-A) Permeability:
-
The procedure is reversed, with the this compound-containing solution added to the basolateral chamber and samples taken from the apical chamber.[5]
-
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is then determined (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: Troubleshooting workflow for poor cell permeability of this compound.
Caption: Proposed signaling pathway of this compound and the permeability challenge.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting and improving the membrane permeability of peptidic small molecules. | Semantic Scholar [semanticscholar.org]
- 9. japsonline.com [japsonline.com]
YD23 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered when working with the PROTAC molecule YD23 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the SMARCA2 protein.[1] By recruiting SMARCA2 to an E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent degradation of the protein by the proteasome. This reduction in SMARCA2 levels affects chromatin accessibility, particularly in cancer cells with SMARCA4 mutations, leading to the downregulation of genes involved in the cell cycle and proliferation.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with poor aqueous solubility.[1] It is generally insoluble in water and ethanol.[1] However, it exhibits high solubility in dimethyl sulfoxide (DMSO).[1]
Q3: Why is addressing solubility crucial for in vitro assays?
A3: Poor solubility of test compounds is a significant challenge in drug discovery and can negatively impact in vitro and in vivo assays.[2] If a compound precipitates out of solution in the aqueous environment of a cell culture or biochemical assay, its effective concentration will be lower than intended, leading to an underestimation of its activity and potency.[3] This can result in variable and inaccurate data, affecting structure-activity relationship (SAR) studies and potentially causing promising lead compounds to be overlooked.[3]
Troubleshooting Guide
Issue: I'm observing precipitation or turbidity after adding my this compound stock solution to the aqueous assay medium.
This is a common issue when diluting a hydrophobic compound from a high-concentration DMSO stock into an aqueous buffer or cell culture medium.[4] The dramatic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and interfere with assay components.[3] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay, which is often between 0.1% and 1%.[3][5] Preparing a more dilute initial stock solution in DMSO may help, but the most effective approach is often a serial dilution strategy.[4][5]
-
Utilize Co-solvents and Surfactants: For challenging dilutions, a multi-component solvent system can be employed to improve the solubility of this compound in the final working solution. A recommended formulation involves the use of a co-solvent like PEG300 and a non-ionic surfactant like Tween80.[1]
-
Sequential Addition and Mixing: The order and method of adding components are critical. It is advisable to first dilute the DMSO stock into a co-solvent before introducing the aqueous medium.[1] Vigorous mixing at each step is essential to ensure a homogenous solution.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration |
| DMSO | Soluble | 100 mg/mL (135.36 mM)[1] |
| Water | Insoluble | -[1] |
| Ethanol | Insoluble | -[1] |
Note: Using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol details the preparation of a working solution of this compound using a co-solvent system to maintain solubility in an aqueous medium.
Materials:
-
This compound DMSO stock solution (e.g., 33 mg/mL)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O) or cell culture medium
-
Sterile tubes
Procedure: This example provides a final working solution with a specific concentration. Adjust volumes accordingly for your desired final concentration.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of a 33 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween80 to the mixture.
-
Mix again by vortexing until the solution is clear.
-
Add 500 µL of ddH2O or your final assay medium to bring the total volume to 1 mL.
-
Mix thoroughly. This solution should be prepared fresh and used immediately for optimal results.[1]
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Conceptual mechanism of action for the this compound PROTAC.
References
Technical Support Center: Optimizing YD23 Concentration for Maximal Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing YD23, a selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help you optimize your experiments for maximal degradation of the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, CRBN-based PROTAC degrader of the SMARCA2 protein. It functions by hijacking the body's natural ubiquitin-proteasome system. This compound is a heterobifunctional molecule with three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two ligands. By bringing SMARCA2 into close proximity with CRBN, this compound facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This approach is particularly relevant for treating SMARCA4-mutant cancers, where the degradation of SMARCA2 has been shown to be synthetically lethal.[1][2]
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, this compound is more likely to form binary complexes (this compound-SMARCA2 or this compound-CRBN) rather than the productive ternary complex (SMARCA2-YD23-CRBN) required for degradation. To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal SMARCA2 degradation.
Q3: Why am I not observing SMARCA2 degradation after treating with this compound?
A3: Several factors could contribute to a lack of SMARCA2 degradation:
-
Suboptimal this compound Concentration: You may be using a concentration that is too low to be effective or too high and experiencing the "hook effect." A comprehensive dose-response experiment is essential.
-
Cell Line Specificity: The expression levels of SMARCA2 and the CRBN E3 ligase can vary between cell lines. Confirm the expression of both proteins in your cell line of interest using Western Blot.
-
Poor Cell Permeability: While this compound is designed to be cell-permeable, its large molecular size can sometimes pose a challenge.
-
Compound Instability: Ensure that this compound is properly stored and handled to maintain its stability in your cell culture media. It is recommended to aliquot and store solutions to prevent repeated freeze-thaw cycles.[1]
-
Incorrect Experimental Duration: The kinetics of degradation can vary. Perform a time-course experiment to determine the optimal treatment duration for maximal SMARCA2 degradation.
Q4: How does degradation of SMARCA2 affect downstream signaling?
A4: SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[2] Degradation of SMARCA2, particularly in SMARCA4-mutant cancers, leads to significant changes in the cellular landscape. This includes:
-
Reduced Chromatin Accessibility: this compound-mediated degradation of SMARCA2 decreases chromatin accessibility at the enhancers of numerous genes, including those involved in cell cycle and cell growth regulation.[1]
-
Downregulation of Cell Cycle Genes: Consequently, the expression of various cell cycle-related genes, such as E2F target genes, is downregulated, leading to cell cycle arrest at the G2/M checkpoint.[1]
-
Involvement of the YAP/TEAD Pathway: Recent studies have identified the YAP/TEAD pathway as a key partner to SMARCA2 in driving the growth of SMARCA4-mutant cells.[3]
Data Presentation
The following tables summarize the quantitative data for this compound across various experimental conditions.
Table 1: In Vitro Degradation and Growth Inhibition of this compound
| Cell Line | SMARCA4 Status | DC50 (nM) | IC50 (µM) | Assay Duration |
| H1792 | Wild-Type | 64 | - | - |
| H1975 | Wild-Type | 297 | - | - |
| SMARCA4-mutant cell lines (median) | Mutant | - | 0.11 | 12 days |
| SMARCA4-wild-type cell lines (median) | Wild-Type | - | 6.0 | 12 days |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of this compound in SMARCA4-Mutated Lung Cancer Xenograft Models
| Xenograft Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |
| H1568 | 12.5 mg/kg, i.p., once daily | 25-26 days | 72% |
| H322 | 12.5 mg/kg, i.p., once daily | 25-26 days | 49% |
| H2126 | 12.5 mg/kg, i.p., once daily | 25-26 days | 44% |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax for this compound by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of SMARCA2 by this compound.
Materials:
-
This compound PROTAC
-
Appropriate cancer cell line (e.g., H1792 for SMARCA4-WT, or a SMARCA4-mutant line)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A common range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Treat the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands.
-
Strip the membrane and re-probe with the loading control antibody.[4][5][6][7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Plot the percentage of SMARCA2 degradation relative to the vehicle control against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 2: Time-Course Analysis of SMARCA2 Degradation
This protocol helps to determine the optimal treatment duration for this compound.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Treatment: Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 2, 4, 8, 16, 24, 48 hours). Include a vehicle control for each time point.
-
Cell Lysis and Western Blotting: Follow steps 3-6 from Protocol 1 for each time point.
-
Data Analysis: Plot the percentage of SMARCA2 remaining against time to visualize the degradation kinetics.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. preludetx.com [preludetx.com]
- 3. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abcam.com [abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to handle YD23 stability and storage
This technical support center provides guidance on the stability and storage of the novel compound YD23. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage (months to years), this compound should be stored at -20°C or below, protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q2: Is this compound sensitive to light?
Yes, this compound is photosensitive. Exposure to direct sunlight or other sources of ultraviolet (UV) radiation will cause significant degradation. Always store this compound in amber vials or other light-protecting containers. Experiments should be conducted under subdued light conditions whenever possible.
Q3: What is the optimal pH range for this compound in solution?
This compound is most stable in slightly acidic conditions, with an optimal pH range of 4.5 to 5.5. In neutral or alkaline solutions (pH > 7), this compound will undergo rapid degradation. When preparing solutions, use a buffered system within the recommended pH range.
Q4: Can I store this compound in solution?
For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 2-8°C, protected from light, for no longer than 24 hours. The stability of this compound in various solvents can differ; consult the troubleshooting guide for more information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that this compound has been stored at the correct temperature and protected from light. 2. Prepare fresh solutions for each experiment. 3. Confirm the pH of your experimental buffer system. |
| Loss of compound activity | This compound has degraded. | 1. Perform a quality control check on your this compound stock. 2. Review your experimental protocol to identify any steps where the compound might be exposed to harsh conditions (e.g., high temperature, extreme pH, strong light). |
| Precipitate formation in solution | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate for this compound. 2. Check the concentration of your solution; it may be too high. 3. Confirm that the pH of the solution is within the optimal range of 4.5-5.5. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a light-protected environment.
-
Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Aliquot the stock solution into amber, tightly sealed vials.
-
Store the aliquots at -20°C or below.
Protocol 2: Assessing this compound Stability Under Experimental Conditions
-
Prepare a solution of this compound in the experimental buffer.
-
Divide the solution into multiple aliquots.
-
Expose the aliquots to different conditions that mimic your experiment (e.g., varying temperature, light exposure, and pH).
-
At various time points, analyze the concentration and purity of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Compare the results to a control sample stored under optimal conditions.
Visual Guides
Caption: Recommended storage and handling workflow for this compound.
Caption: Factors leading to the degradation of this compound.
Identifying and minimizing off-target effects of YD23 on SMARCA4
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of YD23, a selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, in the context of SMARCA4-deficient cancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective degrader of the SMARCA2 protein.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon).[1][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3]
Q2: Why is this compound used in the context of SMARCA4-deficient cancers?
SMARCA2 and SMARCA4 are two mutually exclusive catalytic subunits of the SWI/SNF chromatin remodeling complex.[4] In cancers where the SMARCA4 gene is mutated and non-functional, cancer cells often become dependent on its paralog, SMARCA2, for survival. This phenomenon is known as synthetic lethality.[1][4] By selectively degrading SMARCA2, this compound can effectively kill cancer cells that have lost SMARCA4 function, while having a lesser effect on healthy cells with functional SMARCA4.[1]
Q3: Does this compound directly target SMARCA4?
No, this compound is designed to be a selective degrader of SMARCA2. However, due to the high homology between the bromodomains of SMARCA2 and SMARCA4, the ligand part of the PROTAC may show some binding to SMARCA4. The key to this compound's therapeutic strategy is the selective degradation of SMARCA2. While some PROTACs have been developed that degrade both, this compound and its derivatives like YDR1 and YD54 have been optimized for improved selectivity for SMARCA2 degradation over SMARCA4.[3][4]
Q4: What are the potential off-target effects of this compound?
Potential off-target effects of PROTACs like this compound can arise from several factors:
-
Degradation of other proteins: The SMARCA2-binding part of this compound might have some affinity for other proteins, leading to their unintended degradation.
-
E3 ligase-related effects: The E3 ligase recruiter (a pomalidomide analogue for CRBN) can have its own biological activities, including the degradation of other zinc-finger proteins.[5]
-
Formation of non-productive complexes: At high concentrations, PROTACs can form binary complexes (this compound with either SMARCA2 or the E3 ligase) instead of the productive ternary complex, which can lead to a decrease in degradation efficiency, known as the "hook effect".[6]
Q5: How can I improve the selectivity of my PROTAC experiment?
Several strategies can be employed to enhance the selectivity of PROTACs:
-
Optimize the linker: The length, rigidity, and attachment points of the linker can significantly influence the stability and conformation of the ternary complex, thereby affecting selectivity.[6][7][8]
-
Modify the E3 ligase ligand: Choosing a different E3 ligase or modifying the existing ligand can alter the degradation profile and reduce off-target effects.[7]
-
Use a more selective "warhead": Employing a more specific binder for the protein of interest can reduce off-target binding and subsequent degradation.[6]
Troubleshooting Guides
Problem 1: High off-target protein degradation observed in my proteomics screen.
| Possible Cause | Troubleshooting Steps |
| Promiscuous SMARCA2 binder ("warhead") | 1. Validate off-targets: Confirm the degradation of high-priority off-targets using an orthogonal method like Western Blotting. 2. Structure-Activity Relationship (SAR) studies: If possible, test analogues of this compound with modified warheads to identify more selective binders. |
| Off-target activity of the E3 ligase ligand | 1. Negative Control: Use a control compound where the E3 ligase ligand is inactivated (e.g., through methylation of the glutarimide ring for pomalidomide analogues) to distinguish warhead-driven off-targets from E3 ligase-driven ones. 2. Alternative E3 Ligase: Consider synthesizing a this compound analogue that utilizes a different E3 ligase (e.g., VHL). |
| Sub-optimal PROTAC concentration | 1. Detailed Dose-Response: Perform a comprehensive dose-response experiment to ensure you are using a concentration that maximizes on-target degradation while minimizing off-target effects.[6] |
Problem 2: My this compound is not showing selective degradation of SMARCA2 over SMARCA4.
| Possible Cause | Troubleshooting Steps |
| Cell line specific factors | 1. Relative Protein Levels: Quantify the endogenous levels of SMARCA2 and SMARCA4 in your cell line. The relative abundance can influence the observed degradation. 2. E3 Ligase Expression: Confirm the expression of CRBN (the E3 ligase recruited by this compound) in your cell model. |
| Issues with experimental technique | 1. Western Blot Validation: Ensure your antibodies for SMARCA2 and SMARCA4 are specific and do not cross-react. Run controls with single-knockout cell lines if available. 2. Time-course Experiment: Perform a time-course experiment to determine the optimal degradation time for SMARCA2, as the kinetics of degradation for on- and off-targets can differ. |
| PROTAC Integrity | 1. Compound Stability: Ensure the stability of this compound in your experimental media. Degradation of the PROTAC can lead to inconsistent results. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its more advanced analogues, YDR1 and YD54.
Table 1: In Vitro Degradation and Growth Inhibition of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (SMARCA2 Degradation) | H1792 | 64 nM | [1] |
| H1975 | 297 nM | [1] | |
| Median IC₅₀ (Cell Growth) | SMARCA4-mutant | 0.11 µM | [1] |
| SMARCA4-WT | 6.0 µM | [1] |
Table 2: Comparative Degradation of SMARCA2 and SMARCA4 by this compound Analogues (24h treatment in H1792 cells)
| Compound | Target | DC₅₀ | Dₘₐₓ | Reference |
| YDR1 | SMARCA2 | 69 nM | 87% | [3] |
| SMARCA4 | 135 nM | 79% | [3] | |
| YD54 | SMARCA2 | 8.1 nM | 98.9% | [3] |
| SMARCA4 | >1000 nM | - | [3] |
Table 3: Example Off-Target Profile of a PROTAC (Illustrative)
This table is an illustrative example of how to present data from a global proteomics experiment. Specific comprehensive off-target data for this compound is not publicly available.
| Protein | Function | Fold Change vs. Control | p-value |
| SMARCA2 (On-target) | Chromatin Remodeling | -15.2 | < 0.001 |
| SMARCA4 (Known Off-target) | Chromatin Remodeling | -2.1 | 0.04 |
| BRD4 (Potential Off-target) | Epigenetic Reader | -1.5 | 0.08 |
| ZFP91 (Potential Off-target) | Zinc Finger Protein | -3.5 | 0.01 |
| GAPDH (Housekeeping) | Glycolysis | -1.1 | 0.89 |
Detailed Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture SMARCA4-deficient cells (e.g., NCI-H1299) to ~80% confluency.
-
Treat cells with this compound at a concentration that gives maximal SMARCA2 degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a negative control PROTAC if available.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with different isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. Proteins with a significant, dose-dependent decrease are considered potential off-targets.[9]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a compound to its target in a cellular environment by measuring changes in the protein's thermal stability.[10][11][12][13][14]
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Analysis:
-
Quantify the amount of soluble SMARCA2 (and potential off-targets) in the supernatant using Western Blotting, ELISA, or mass spectrometry.
-
Binding of this compound to a protein is expected to stabilize it, resulting in a higher melting temperature (i.e., more protein remains in the soluble fraction at higher temperatures).
-
Protocol 3: NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in live cells.[15][16][17][18][19]
-
Cell Line Generation:
-
Create a cell line that expresses the target protein (e.g., SMARCA2) fused to a NanoLuc® luciferase.
-
-
Assay Principle:
-
A fluorescent tracer that binds to the target protein is added to the cells. In the absence of a competing compound, the tracer is in close proximity to the NanoLuc®-tagged protein, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
-
Experimental Procedure:
-
Add the NanoBRET™ tracer and this compound at various concentrations to the engineered cells.
-
Measure the BRET signal.
-
-
Data Interpretation:
-
This compound binding to the NanoLuc®-SMARCA2 fusion protein will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantification of intracellular target engagement.
-
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
YD23 PROTAC In Vivo Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of YD23, a selective SMARCA2 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the SMARCA2 protein.[1] As a heterobifunctional molecule, it consists of a ligand that binds to the target protein (SMARCA2), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[1][2] this compound functions by forming a ternary complex between SMARCA2 and the E3 ligase, which leads to the ubiquitination of SMARCA2.[2][3] The polyubiquitinated protein is then recognized and degraded by the proteasome.[2][4] This targeted degradation is synthetically lethal in SMARCA4-deficient cancer cells, making this compound a promising therapeutic for cancers like non-small cell lung cancer (NSCLC).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inconsistent YD23 Degradation Results
Welcome to the technical support center for YD23. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in-vitro experiments involving this compound-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted protein degrader that facilitates the degradation of a specific protein of interest (POI). It functions by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Q2: Why am I observing inconsistent degradation of my target protein with this compound?
A2: Inconsistent degradation can arise from several factors including, but not limited to, cell line variability, passage number, cell density, compound stability, and experimental setup. Refer to the troubleshooting guides below for a more detailed breakdown of potential causes and solutions.
Q3: What is the optimal concentration range for this compound?
A3: The optimal concentration for this compound is cell-line and target-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration that induces maximal degradation without causing off-target effects or cytotoxicity. Exceeding the optimal concentration can sometimes lead to a "hook effect," where the degradation is less efficient due to the formation of binary complexes instead of the productive ternary complex.
Q4: How quickly should I expect to see degradation of my target protein?
A4: The kinetics of degradation are dependent on the specific target protein and the cell line used. Some proteins may show significant degradation within a few hours, while others may require longer treatment times (e.g., up to 24-48 hours). A time-course experiment is recommended to determine the optimal degradation time.
Q5: Is this compound cytotoxic to cells?
A5: High concentrations of this compound may exhibit cytotoxicity. It is essential to perform a cell viability assay in parallel with your degradation experiments to ensure that the observed effects are due to specific protein degradation and not a general cytotoxic response.
Troubleshooting Guides
Issue 1: No or Poor Degradation of the Target Protein
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the kinetics of degradation for your specific target protein. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase in your cell line of choice via Western blot or qPCR. If expression is low, consider using a different cell line. |
| Target Protein Not Expressed | Verify the expression of the target protein in your cell line using a validated antibody for Western blotting. |
| This compound Instability | Prepare fresh stock solutions of this compound. If degradation of the compound is suspected, consult the technical data sheet for storage and handling instructions. Tryptophan in cell culture media can degrade under certain conditions, which may affect compound stability.[1] |
| Proteasome Inhibition | Ensure that other treatments or media components are not inadvertently inhibiting the proteasome. As a control, you can treat cells with a known proteasome inhibitor like MG-132 to see if it blocks any basal degradation of your target.[2] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Variations in cell number can significantly impact the outcome. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with media or PBS to maintain a humidified environment. |
| Inconsistent Compound Addition | Ensure thorough mixing of this compound into the media before adding to the cells. Use calibrated pipettes and consistent technique for compound addition. |
| Data Collection and Analysis | Standardize lysis, protein quantification, and loading amounts for Western blotting. Utilize appropriate statistical methods to analyze your data and identify outliers.[3][4][5][6][7] |
Issue 3: Discrepancy Between Degradation and Phenotypic Effect
| Potential Cause | Recommended Solution |
| Incomplete Degradation | Even a small fraction of the remaining target protein might be sufficient to maintain its function. Aim for maximal degradation by optimizing this compound concentration and treatment time. |
| Off-Target Effects | At higher concentrations, this compound might have off-target effects. Perform proteomics studies to identify other proteins that may be affected. |
| Functional Redundancy | A compensatory pathway may be activated upon the degradation of your target protein. Investigate related signaling pathways to understand the cellular response. |
| Delayed Phenotypic Response | The phenotypic change may take longer to manifest than the protein degradation itself. Extend the time course of your functional assays. |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound-Mediated Degradation
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.
-
Treatment: The following day, treat the cells with this compound at final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time point (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a validated primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the this compound concentration to determine the DC50 (concentration for 50% degradation).
Protocol 2: Time-Course of this compound-Mediated Degradation
-
Cell Seeding: Seed cells in multiple wells of a 12-well plate at a consistent density.
-
Treatment: Treat the cells with the optimal concentration of this compound (determined from the dose-response study) and a DMSO vehicle control.
-
Harvesting: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-treatment.
-
Analysis: Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Data Interpretation: Plot the percentage of remaining protein against time to understand the degradation kinetics.
Visualizations
Caption: Mechanism of action for this compound-mediated targeted protein degradation.
Caption: A logical workflow for troubleshooting inconsistent this compound degradation results.
References
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity | MDPI [mdpi.com]
- 2. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. 7 Experimentation Pitfalls — Data Captains [datacaptains.com]
- 5. A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common experiment design pitfalls [statsig.com]
- 7. mssanz.org.au [mssanz.org.au]
Best practices for preparing YD23 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and troubleshooting YD23 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is insoluble in water and ethanol. For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of 100 mg/mL, which is equivalent to 135.36 mM.[1]
Q3: How should I store the solid this compound compound and its stock solution?
A3: Solid this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Q4: Can I prepare a working solution of this compound in an aqueous buffer?
A4: Direct dilution of a DMSO stock solution of this compound into an aqueous buffer may lead to precipitation due to its low aqueous solubility. For in vivo studies, a specific formulation using co-solvents is recommended. An example protocol involves a final mixture containing PEG300, Tween80, and ddH₂O.[1] For in vitro cell-based assays, ensure the final DMSO concentration is sufficient to maintain solubility, typically up to 0.5%, though this should be optimized for your specific cell line.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has low aqueous solubility. The final DMSO concentration may be too low to keep the compound in solution. | Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous medium.[2] Consider using co-solvents like PEG300 and Tween 80 for your final working solution, especially for in vivo applications.[1] |
| Compound does not fully dissolve in DMSO | The compound may have precipitated out of the initial solvent, or there is insufficient solvent. | Gently warm the solution to 37°C and vortex or sonicate for several minutes to aid dissolution.[2] If solubility issues persist, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | This could be due to inaccurate stock solution concentration or degradation of the compound. | Confirm the concentration of your stock solution. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.[2] |
| Loss of activity over time | Improper storage of the stock solution can lead to degradation. | Aliquot stock solutions into single-use volumes and store them at -80°C for long-term storage.[2] For shorter periods, -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 738.77 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (135.36 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Storage of Powder | 3 years at -20°C | [1] |
| Storage of Stock Solution in Solvent | 1 year at -80°C; 1 month at -20°C | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Pre-warm the this compound vial: Allow the vial containing the solid this compound to come to room temperature before opening to prevent condensation of moisture.[2]
-
Calculate the required volume of DMSO:
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (0.001 g / 738.77 g/mol ) / 0.010 mol/L = 0.00013536 L = 135.36 µL
-
-
-
Dissolve the compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the vial for several minutes. If necessary, sonicate the solution in a water bath to aid dissolution.[2]
-
Aliquot and store: Once the compound is fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[1][2]
This compound Mechanism of Action and Impact on Cell Cycle
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the SMARCA2 protein.[1][3] In cancer cells with a mutation in the SMARCA4 gene, the degradation of SMARCA2 leads to a reduction in chromatin accessibility at the enhancers of genes that regulate cell cycle and cell growth.[3] This ultimately results in the downregulation of key cell cycle genes, such as E2F target genes, and can lead to cell cycle arrest at the G2/M checkpoint.[2]
Caption: Logical workflow of this compound's mechanism of action leading to cell cycle arrest.
References
Validation & Comparative
Unveiling the Potency of YD23: A Comparative Analysis of SMARCA2 Degraders
For Immediate Release
In the landscape of targeted protein degradation, the development of selective SMARCA2 degraders presents a promising therapeutic strategy for cancers harboring SMARCA4 mutations. This guide provides a comprehensive comparison of the efficacy of a novel SMARCA2 degrader, YD23, against other prominent SMARCA2 degraders, offering researchers, scientists, and drug development professionals a detailed overview of the current experimental data.
The synthetic lethal relationship between the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, has spurred the development of molecules that can selectively degrade SMARCA2 in SMARCA4-deficient tumors. This approach has led to the emergence of several potent and selective SMARCA2 degraders, primarily Proteolysis Targeting Chimeras (PROTACs), which induce protein degradation through the ubiquitin-proteasome system.
Quantitative Comparison of SMARCA2 Degrader Efficacy
The following tables summarize the in vitro degradation potency (DC50 and Dmax) and anti-proliferative activity (IC50/GI50) of this compound and other notable SMARCA2 degraders.
Table 1: In Vitro Degradation of SMARCA2 and SMARCA4
| Degrader | Cell Line(s) | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | SMARCA4 Dmax | E3 Ligase Recruited | Reference |
| This compound | H1792 | 64 nM | >90% | - | - | CRBN | [1] |
| H1975 | 297 nM | >90% | - | - | CRBN | [1] | |
| SMD-3236 | H838 | 0.5 nM | 96% | >1000 nM | 41% | VHL | [2][3] |
| SMD-3040 | K-Mel-5 | 20 nM | 91% | - | - | VHL | [4] |
| SK-Mel-28 | 35 nM | 91% | - | - | VHL | [4] | |
| A947 | SW1573 | 39 pM | 96% | 1.1 nM | 92% | VHL | [5][6] |
| ACBI2 | RKO | 1 nM | >90% | 32 nM | >90% | VHL | [7][8] |
| AU-24118 | VCaP | - | >90% | - | >90% | CRBN | [9][10] |
| Amphista "Targeted Glue" | - | - | >95% (within 4h) | <5% degradation | - | DCAF16 | [11][12][13] |
| YDR1 | H1792 (24h) | 69 nM | 87% | 135 nM | 79% | CRBN | [14][15] |
| H322 | 6.4 nM | 99.2% | - | - | CRBN | [14][15] | |
| YD54 | H1792 (24h) | 8.1 nM | 98.9% | 19 nM | 98% | CRBN | [14][15] |
| H322 | 1 nM | 99.3% | - | - | CRBN | [14][15] |
Note: "-" indicates data not available from the provided search results.
Table 2: In Vitro Anti-proliferative Activity
| Degrader | Cell Line Type | Median IC50 / GI50 | Reference |
| This compound | SMARCA4-mutant | 0.11 µM | [1] |
| SMARCA4-WT | 6.0 µM | [1] | |
| SMD-3236 | SMARCA4-deficient | 1.5 - 9.8 nM | [3] |
| SMD-3040 | SMARCA4-deficient | 8.8 - 119 nM | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these degraders, the following diagrams illustrate the SMARCA2 signaling pathway and a typical experimental workflow.
Caption: SMARCA2 in the SWI/SNF complex and its degradation via PROTACs.
Caption: Workflow for evaluating the efficacy of SMARCA2 degraders.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of SMARCA2 degraders.
Western Blot for SMARCA2 Degradation
-
Cell Culture and Treatment: Plate SMARCA4-mutant and wild-type cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the SMARCA2 degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. The following day, wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the loading control and normalized to the vehicle control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are then calculated.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader for a prolonged period (e.g., 6-12 days) to assess long-term effects on cell proliferation.
-
Assay Procedure: After the incubation period, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Shake the plates for a few minutes to induce cell lysis and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Determine the IC50 or GI50 (half-maximal inhibitory concentration or growth inhibition) values from the dose-response curves.
Global Proteomics by Mass Spectrometry
-
Sample Preparation: Treat cells with the degrader or DMSO. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This allows for an unbiased assessment of the degrader's selectivity, confirming that SMARCA2 is the primary protein being degraded.[11][12][13]
Discussion
The data presented highlights the remarkable potency and selectivity of the new generation of SMARCA2 degraders. This compound demonstrates potent and selective degradation of SMARCA2, leading to significant growth inhibition in SMARCA4-mutant cancer cells.[1] When compared to other degraders, several key differences emerge.
SMD-3236 and A947 exhibit exceptional potency, with DC50 values in the low nanomolar to picomolar range.[2][3][5][6] ACBI2 also shows high potency and good selectivity.[7][8] AU-24118 is a dual degrader of SMARCA2 and SMARCA4, which may be advantageous in certain contexts.[9][10] The "Targeted Glue" from Amphista Therapeutics represents a novel modality that induces degradation via a different E3 ligase, DCAF16, and shows rapid degradation kinetics.[11][12][13]
The choice of E3 ligase recruiter (CRBN for this compound and AU-24118, VHL for SMD-3236, SMD-3040, A947, and ACBI2) can influence the degradation profile and potential for off-target effects or acquired resistance. The development of degraders utilizing different E3 ligases, like Amphista's DCAF16-based approach, expands the therapeutic toolbox.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Amphista Therapeutics discloses first details of its SMARCA2 degrader program - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 12. Amphista Therapeutics discloses first details of its SMARCA2 degrader programme [manufacturingchemist.com]
- 13. Amphista Therapeutics discloses first details of its [globenewswire.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
YD23 vs. ACBI2: A Comparative Guide to Selective SMARCA2 Degraders
In the rapidly evolving field of targeted protein degradation, the development of selective degraders for therapeutic targets is of paramount importance. For researchers focused on cancers with SMARCA4 mutations, the selective degradation of its paralog, SMARCA2, presents a promising synthetic lethal strategy. This guide provides a detailed comparison of two prominent SMARCA2-selective PROTAC® (Proteolysis Targeting Chimera) degraders: YD23 and ACBI2. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | ACBI2 |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Oral Bioavailability | Not reported, administered intraperitoneally in vivo | Yes (22% in mice) |
| Reported Potency (DC50) | 64 nM (H1792), 297 nM (H1975) | 1 nM (RKO) |
| Primary Therapeutic Target | SMARCA4-mutant Non-Small Cell Lung Cancer (NSCLC) | SMARCA4-deficient cancers, including NSCLC |
Note: The performance data for this compound and ACBI2 are derived from separate studies. Direct head-to-head comparisons under identical experimental conditions are not currently available in the published literature. Therefore, the quantitative data presented should be interpreted with consideration of the different experimental contexts.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and ACBI2 function as heterobifunctional molecules that induce the degradation of SMARCA2 via the ubiquitin-proteasome system. They achieve this by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of SMARCA2, marking it for destruction by the proteasome.
The key distinction in their mechanism lies in the E3 ligase they recruit. This compound engages Cereblon (CRBN) as its E3 ligase component.[1] In contrast, ACBI2 recruits the von Hippel-Lindau (VHL) E3 ligase.[2][3][4] This difference in E3 ligase recruitment can influence the degradation efficiency, selectivity, and potential for off-target effects.
References
A Comparative Guide to Alternative PROTACs for SMARCA2 Degradation Beyond YD23
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2, a key synthetic lethal target in cancers with SMARCA4 mutations. This document details the performance of YD23 and its alternatives, supported by preclinical experimental data, to aid in the selection and development of next-generation SMARCA2 degraders.
Introduction to SMARCA2 Targeting
The SWI/SNF chromatin remodeling complex plays a critical role in gene expression. In cancers harboring loss-of-function mutations in the SMARCA4 (BRG1) subunit, the paralog SMARCA2 (BRM) becomes essential for survival, presenting a synthetic lethal vulnerability. PROTACs, which hijack the cell's ubiquitin-proteasome system to induce targeted protein degradation, have emerged as a promising therapeutic modality to exploit this dependency. This compound is a notable SMARCA2-targeting PROTAC, and this guide evaluates its performance alongside several key alternatives.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (e.g., SMARCA2), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated degradation of SMARCA2.
Comparative Performance of SMARCA2 PROTACs
The following tables summarize the preclinical data for this compound and its alternatives. The data has been compiled from various sources to provide a comparative overview.
In Vitro Degradation and Potency
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Selectivity (SMARCA2 vs. SMARCA4) |
| This compound | CRBN | H1792 | 64 | ~88 | Selective for SMARCA2 |
| H1975 | 297 | ~95 | |||
| ACBI2 | VHL | RKO | 1 | >90 | >30-fold |
| NCI-H1568 | 1-13 | >90 | |||
| A947 | VHL | SW1573 | 0.039 | ~96 | ~28-fold |
| YDR1 | CRBN | H1792 | 60-69 | 87-94 | Moderately selective |
| H322 | 1 | 99.3 | |||
| YD54 | CRBN | H1792 | 8.1-16 | ~99 | Potently selective |
| H322 | 1.2 | 98.9 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the cell line and experimental conditions.
In Vivo Efficacy in Xenograft Models
| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | SMARCA2 Degradation in Tumor |
| This compound | SMARCA4-mutant lung cancer xenografts | 12.5 mg/kg, i.p., daily | 44-72% | Yes |
| ACBI2 | A549 xenograft | 80 mg/kg, p.o., daily | Significant | Yes |
| A947 | SMARCA4-mutant NSCLC xenografts | 40 mg/kg, i.v. | Significant | Yes |
| YDR1 | H1568 xenograft | 80 mg/kg, p.o. | Not specified | 87% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of SMARCA2 PROTACs.
Western Blotting for SMARCA2 Degradation
This protocol outlines the basic steps for assessing the degradation of SMARCA2 in cultured cells following PROTAC treatment.
Caption: A typical workflow for Western Blot analysis of PROTAC-mediated protein degradation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H1792, RKO, SW1573) in appropriate growth medium and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
3. Incubation:
-
Incubate the plate for a duration relevant to the desired endpoint (e.g., 72 hours).
4. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of PROTACs in an animal model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
2. Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., A549, H1568) into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
3. Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the PROTAC via the desired route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule. The control group receives the vehicle.
4. Monitoring:
-
Monitor tumor volume and the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry to confirm SMARCA2 degradation).
5. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
The Ubiquitin-Proteasome System
The following diagram illustrates the key components and steps of the ubiquitin-proteasome system, which is central to the mechanism of action of PROTACs.
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
Conclusion
The landscape of SMARCA2-targeting PROTACs is rapidly evolving, with several promising alternatives to this compound emerging from preclinical development. Molecules such as ACBI2 and A947, which recruit the VHL E3 ligase, have demonstrated potent and selective degradation of SMARCA2. The Cereblon-recruiting PROTACs YDR1 and YD54 also show high potency. The choice of an optimal SMARCA2 degrader will depend on a variety of factors including the specific cancer type, the desired selectivity profile, and the route of administration. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to advance these novel therapeutics into the clinic. Furthermore, the recent entry of PRT3789 into clinical trials underscores the therapeutic potential of this drug class.
Unveiling the Selectivity Profile of YD23: A Comparative Analysis Against Diverse Bromodomains
In the landscape of epigenetic drug discovery, the selective inhibition of bromodomains—key readers of histone acetylation marks—presents a promising therapeutic strategy. This guide provides a detailed cross-reactivity analysis of the novel bromodomain inhibitor, YD23, against a panel of representative bromodomains from different families. The following data and protocols offer researchers and drug development professionals a comprehensive overview of this compound's selectivity and potential for on-target efficacy.
Quantitative Cross-Reactivity Analysis
The inhibitory activity of this compound was assessed against a panel of purified human bromodomains using a competitive binding assay. The resulting half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of this compound's potency and selectivity. Lower IC50 values indicate higher binding affinity and inhibitory potency.
| Target Bromodomain | Family | This compound IC50 (nM) | Reference Compound (JQ1) IC50 (nM) |
| BRD4 (BD1) | BET | 15 | 50 |
| BRD4 (BD2) | BET | 25 | 80 |
| BRD2 (BD1) | BET | 30 | 75 |
| BRD3 (BD2) | BET | 45 | 120 |
| BRD9 | V | >10,000 | 8,000 |
| CREBBP | IV | 850 | 2,500 |
| CECR2 | IV | >10,000 | >10,000 |
| BAZ2B | VIII | >10,000 | >10,000 |
Data presented are representative values obtained from in vitro assays. JQ1, a well-characterized pan-BET inhibitor, is included for comparison.
The data clearly indicates that this compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced selectivity over other bromodomain families such as V, IV, and VIII. Notably, this compound demonstrates more than 100-fold selectivity for BET bromodomains over CREBBP and shows minimal to no activity against BRD9, CECR2, and BAZ2B at concentrations up to 10 µM.
Experimental Protocols
The following section details the methodology used to generate the cross-reactivity data.
AlphaScreen-based Competitive Binding Assay
This assay quantifies the ability of a test compound (this compound) to disrupt the interaction between a bromodomain and a biotinylated histone peptide.
Materials:
-
Recombinant, hexa-histidine (His6)-tagged bromodomains (BRD4-BD1, BRD4-BD2, etc.)
-
Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
This compound and reference compounds (e.g., JQ1) serially diluted in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
Procedure:
-
A solution containing the His6-tagged bromodomain protein is prepared in assay buffer.
-
A solution of the biotinylated histone peptide is prepared in assay buffer.
-
In a 384-well plate, the His6-tagged bromodomain, biotinylated histone peptide, and varying concentrations of this compound are added.
-
The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.
-
A suspension of Ni-NTA Acceptor beads is added to the wells. The plate is incubated in the dark to allow the beads to bind to the His6-tagged bromodomain.
-
A suspension of Streptavidin-coated Donor beads is added. The plate is incubated further in the dark to allow the beads to bind to the biotinylated histone peptide.
-
The plate is read on an AlphaScreen-compatible plate reader. The excitation at 680 nm leads to the generation of singlet oxygen by the Donor beads, which, if in proximity, activates the Acceptor beads to emit light at 520-620 nm.
-
The resulting signal is inversely proportional to the inhibitory activity of this compound. Data is plotted as signal versus compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Conclusion
The selective inhibition of specific bromodomain families is a critical objective in the development of targeted epigenetic therapies. The data presented here demonstrates that this compound is a potent and selective inhibitor of the BET family of bromodomains. Its favorable selectivity profile, particularly against other bromodomain families such as V, IV, and VIII, suggests a reduced potential for off-target effects. This makes this compound a promising candidate for further investigation in therapeutic areas where BET protein function is dysregulated, such as in certain cancers driven by oncogenes like c-Myc. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to validate and expand upon these findings.
YD23 vs. Other Small Molecule SMARCA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YD23, a proteolysis targeting chimera (PROTAC) degrader of SMARCA2, with other small molecule inhibitors targeting this key epigenetic regulator. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies in oncology and beyond.
SMARCA2, a catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical therapeutic target in cancers with mutations in its paralog, SMARCA4.[1] The principle of synthetic lethality, where the loss of SMARCA4 renders cancer cells dependent on SMARCA2 for survival, has driven the development of various inhibitory modalities.[1][2] This guide will delve into a comparison of this compound with inhibitors targeting the ATPase and bromodomain of SMARCA2, as well as other SMARCA2-targeting degraders.
Mechanism of Action: Degraders vs. Inhibitors
Small molecule inhibitors of SMARCA2 can be broadly categorized based on their mechanism of action:
-
PROTAC Degraders (e.g., this compound, PRT3789, A947): These molecules induce the degradation of the target protein. They are bifunctional, binding to both the target protein (SMARCA2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][3] This approach eliminates the entire protein, not just a single function.
-
ATPase Inhibitors (e.g., FHD-286): These molecules target the ATPase domain of SMARCA2, which is essential for its chromatin remodeling activity.[4][5] By inhibiting ATP hydrolysis, these compounds prevent the conformational changes in the SWI/SNF complex necessary for altering chromatin structure and gene expression.[4]
-
Bromodomain Inhibitors (e.g., PFI-3): These inhibitors target the bromodomain of SMARCA2, a reader domain that recognizes acetylated lysine residues on histones and other proteins.[6][7] However, studies have shown that inhibiting the bromodomain alone may not be sufficient to displace the SWI/SNF complex from chromatin or elicit a strong anti-proliferative effect in SMARCA4-deficient cancers.[7]
Quantitative Comparison of SMARCA2 Inhibitors
The following tables summarize key quantitative data for this compound and other representative SMARCA2 small molecule inhibitors based on available preclinical data.
| Compound | Type | Target | Cell Line | DC50 (nM) * | IC50 (nM) ** | Selectivity | Reference |
| This compound | PROTAC Degrader | SMARCA2 | H1792 | 64 | - | Selective for SMARCA2 degradation | [8][9] |
| H1975 | 297 | - | [8][9] | ||||
| SMARCA4-mutant lung cancer cell lines | - | 110 (median) | [8] | ||||
| SMARCA4-WT cells | - | 6000 (median) | [8] | ||||
| PRT3789 | PROTAC Degrader | SMARCA2 | OCI-AML3 | 0.16 | - | 19-fold vs SMARCA4 | [10] |
| MOLM13 | 0.11 | - | 23-fold vs SMARCA4 | [10] | |||
| A947 | PROTAC Degrader | SMARCA2 | SW1573 | 0.039 | - | ~28-fold vs SMARCA4 | [11] |
| FHD-286 | ATPase Inhibitor | SMARCA2/SMARCA4 | - | - | SMARCA2: 5, SMARCA4: 4 | Dual Inhibitor | [12][13] |
*DC50: Concentration required for 50% degradation of the target protein. **IC50: Concentration required for 50% inhibition of cell proliferation or enzyme activity.
Signaling Pathways and Experimental Workflows
The inhibition or degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to the disruption of the residual SWI/SNF complex, resulting in altered gene expression and subsequent cell cycle arrest and apoptosis.[2][3]
Caption: Signaling pathway of SMARCA2 inhibition in SMARCA4-mutant cancer.
The following diagram illustrates a typical experimental workflow to compare the efficacy of this compound and other SMARCA2 inhibitors.
Caption: Experimental workflow for comparing SMARCA2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for SMARCA2 Degradation
Objective: To determine the extent of SMARCA2 protein degradation following treatment with this compound or other degraders.
Protocol:
-
Cell Culture and Treatment: Plate SMARCA4-mutant and wild-type cells in 6-well plates. Once confluent, treat cells with varying concentrations of the SMARCA2 degrader or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of SMARCA2 degradation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of SMARCA2 inhibitors on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed SMARCA4-mutant and wild-type cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 inhibitor or vehicle control for 72-96 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting the absorbance values against the log of the inhibitor concentration and fitting the data to a dose-response curve.[15][16]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if SMARCA2 inhibitors affect the binding of the SWI/SNF complex to the chromatin of target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to SMARCA2 or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known SMARCA2 target genes to quantify the enrichment.[17]
ATPase Activity Assay
Objective: To measure the inhibitory effect of compounds on the ATPase activity of SMARCA2.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant SMARCA2 enzyme, ATP, and the appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the ATPase inhibitor or vehicle control to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate (e.g., nucleosomes) and incubate at the optimal temperature for a defined period.
-
Detection of ADP Production: Measure the amount of ADP produced, which is directly proportional to the ATPase activity. This can be done using various methods, such as a coupled enzyme assay that links ADP production to a colorimetric or fluorescent signal, or by HPLC to directly quantify ADP.[18][19]
-
IC50 Calculation: Determine the IC50 value by plotting the enzyme activity against the log of the inhibitor concentration.
Conclusion
The development of small molecules targeting SMARCA2 represents a promising therapeutic strategy for SMARCA4-deficient cancers. This compound, as a PROTAC degrader, offers the advantage of eliminating the entire SMARCA2 protein, which may lead to a more profound and sustained biological effect compared to inhibitors that only block a specific function. However, the choice between a degrader and an inhibitor will depend on the specific research question and therapeutic context. ATPase inhibitors like FHD-286 demonstrate potent enzymatic inhibition, while other degraders such as PRT3789 and A947 show high selectivity for SMARCA2 degradation. This guide provides a framework for comparing these different modalities and the necessary experimental protocols to evaluate their efficacy, aiding researchers in the rational design of future studies and the development of novel cancer therapies.
References
- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. preludetx.com [preludetx.com]
- 11. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data clang on Street for Prelude but SMARCA2 overtures continue | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 18. ATPase activity assay [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Unlocking a Potent Anti-Cancer Strategy: The Synergistic Efficacy of YD23 and TEAD Inhibitors in SMARCA4-Mutant Cancers
A novel combination therapy involving the SMARCA2 degrader, YD23, and TEAD inhibitors has demonstrated significant synergistic effects in preclinical models of SMARCA4-mutant lung cancer. This finding opens a promising new avenue for treating a genetically defined subtype of lung cancer known for its poor prognosis and resistance to current therapies.
SMARCA4 is a frequently mutated tumor suppressor gene in various cancers, particularly non-small cell lung cancer (NSCLC). Its inactivation leads to a dependency on its paralog, SMARCA2, for cell survival, a concept known as synthetic lethality. This compound, a potent and selective proteolysis-targeting chimera (PROTAC), has been developed to specifically degrade the SMARCA2 protein. While this compound alone shows robust anti-tumor activity, it does not typically induce tumor regression, highlighting the need for effective combination strategies.[1]
Recent research has identified the YAP/TEAD signaling pathway as a key partner with SMARCA2 in driving the growth of SMARCA4-mutant cells.[2][3] This discovery has provided a strong rationale for combining SMARCA2 degradation with the inhibition of the TEAD family of transcription factors. The combination of this compound and TEAD inhibitors has been shown to synergistically induce profound tumor growth inhibition in SMARCA4-mutant lung cancer models.[1][4]
This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy and in combination with TEAD inhibitors, supported by available experimental data. It also details the underlying mechanisms and experimental protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Combination Therapy
The following tables summarize the quantitative data on the efficacy of this compound alone and in combination with TEAD inhibitors in SMARCA4-mutant cancer cell lines.
| Treatment Group | Cell Line | Assay Type | Endpoint | Result |
| This compound (monotherapy) | SMARCA4-mutant lung cancer cell lines | Growth Inhibition | Median IC50 | 0.11 µM |
| SMARCA4-WT lung cancer cell lines | Growth Inhibition | Median IC50 | 6.0 µM | |
| H1792 (SMARCA4-mutant) | SMARCA2 Degradation | DC50 | 64 nM | |
| H1975 (SMARCA4-WT) | SMARCA2 Degradation | DC50 | 297 nM | |
| This compound + TEAD Inhibitor | SMARCA4-mutant lung cancer models | Tumor Growth Inhibition | Synergy | Profound synergistic inhibition |
Mechanism of Action: A Dual-Pronged Attack
The synergistic effect of combining this compound and TEAD inhibitors stems from a dual attack on the cellular machinery driving cancer growth in SMARCA4-mutant cells.
This compound-mediated SMARCA2 Degradation: In SMARCA4-deficient cells, the SWI/SNF chromatin remodeling complex relies on SMARCA2 to function. This compound, acting as a PROTAC, links SMARCA2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of the SWI/SNF complex, leading to a reprogramming of the enhancer landscape. Specifically, it reduces chromatin accessibility at enhancers of genes crucial for cell proliferation and cell cycle regulation, thereby inhibiting cancer cell growth.[1][2][3]
TEAD Inhibition: The Hippo signaling pathway is a critical regulator of cell growth, and its downstream effectors are the transcriptional coactivators YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of pro-proliferative genes. In SMARCA4-mutant cancers, the YAP/TEAD axis has been identified as a key collaborator with SMARCA2 in promoting tumor growth.[1][3] TEAD inhibitors block the interaction between YAP/TAZ and TEAD, preventing the transcription of these growth-promoting genes.
By combining this compound and a TEAD inhibitor, both the chromatin remodeling machinery and a key transcriptional pathway essential for proliferation are simultaneously disrupted, leading to a potent and synergistic anti-tumor effect.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research.
Cell Viability and Synergy Assays
-
Cell Lines: A panel of SMARCA4-mutant and SMARCA4-wildtype (WT) non-small cell lung cancer (NSCLC) cell lines are used.
-
Treatment: Cells are treated with a dose-response matrix of this compound and a TEAD inhibitor (e.g., IAG933, K-975) for a period of 5 to 12 days.
-
Assay: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels as an indicator of metabolically active cells.
-
Synergy Analysis: The degree of synergy is calculated using the Bliss independence model or the Chou-Talalay method. Synergy scores are determined from the dose-response matrices.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with SMARCA4-mutant human NSCLC cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, TEAD inhibitor alone, and the combination of this compound and the TEAD inhibitor. This compound is typically administered intraperitoneally (i.p.) daily, while the TEAD inhibitor is administered orally (p.o.) daily.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis.
-
Pharmacodynamic Analysis: Tumor lysates are analyzed by Western blot to confirm the degradation of SMARCA2 and modulation of YAP/TEAD target gene expression.
Alternative Therapeutic Strategies
While the combination of this compound and TEAD inhibitors is highly promising, other therapeutic avenues are being explored for SMARCA4-mutant cancers. These include:
-
Monotherapy with other SMARCA2 degraders: Several other SMARCA2-targeting PROTACs are in development.
-
Combination with other targeted therapies: Preclinical studies have shown that SMARCA2 degraders can synergize with KRAS G12C inhibitors in co-mutated cancers.[5] Similarly, TEAD inhibitors have shown efficacy in combination with EGFR and MEK inhibitors.[6]
-
Targeting other synthetic lethal partners: Research is ongoing to identify other vulnerabilities in SMARCA4-deficient cells that can be therapeutically exploited.
Conclusion
The synergistic combination of the SMARCA2 degrader this compound and TEAD inhibitors represents a rational and highly effective therapeutic strategy for SMARCA4-mutant cancers. The dual targeting of chromatin remodeling and transcriptional signaling addresses the core dependencies of these aggressive tumors. The preclinical data strongly supports the continued investigation of this combination in clinical settings, offering a new beacon of hope for patients with this challenging disease. Further research is warranted to optimize dosing schedules and to identify predictive biomarkers to select patients most likely to benefit from this innovative therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription | EMBO Reports [link.springer.com]
A Head-to-Head Comparison of YD23 and Other SMARCA2/4 Degraders for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of YD23 and other prominent SMARCA2/4 degraders. The information presented is based on available experimental data to facilitate informed decisions in preclinical research.
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. This synthetic lethal approach has spurred the development of several potent and selective SMARCA2 degraders. This guide provides a head-to-head comparison of this compound with other notable SMARCA2/4 degraders, focusing on their degradation efficiency, selectivity, and cellular activity.
Mechanism of Action: PROTAC-Mediated Degradation
The majority of SMARCA2/4 degraders, including this compound, are Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the target protein. A PROTAC consists of a ligand that binds to the target protein (SMARCA2/4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated degradation of SMARCA2.
Quantitative Comparison of SMARCA2/4 Degraders
The following tables summarize the available quantitative data for this compound and other SMARCA2/4 degraders. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which can influence the results.
Table 1: In Vitro Degradation Efficiency
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| This compound | SMARCA2 (selective) | H1792 | 64 | >90 | 24 | CRBN |
| H1975 | 297 | >90 | 24 | CRBN | ||
| AU-15330 | SMARCA2/4 | MV411 | <1000 (for BRG1) | >90 | 1-8 | VHL |
| ACBI2 | SMARCA2 (selective) | RKO | 1 (for SMARCA2) | >90 | 18 | VHL |
| RKO | 32 (for SMARCA4) | >90 | 18 | VHL | ||
| A947 | SMARCA2 (selective) | SW1573 | ~10 | >90 | 20 | VHL |
| C4 Therapeutics Cmpd | SMARCA2/4 | A549 | 63.31 (for SMARCA2) | 40-69 | 6 | CRBN |
| HT-1080 | 17.89 (for SMARCA2) | 41-66 | 6 | CRBN | ||
| Prelude PRT006 | SMARCA2 (selective) | NCI-H1693 | Not reported | Significant | 6, 36 | Not reported |
DC50: The concentration of the degrader required to reduce the target protein level by 50%. Dmax: The maximum percentage of protein degradation achieved.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Treatment Time |
| This compound | SMARCA4-mutant lung cancer cell lines (median) | 0.11 | 12 days |
| SMARCA4-WT cells (median) | 6.0 | 12 days | |
| C4 Therapeutics Cmpd | A549 | 0.0325 (GI50) | Not reported |
IC50: The concentration of the drug that inhibits cell growth by 50%. GI50: The concentration of the drug that inhibits cell growth by 50%.
Table 3: In Vivo Efficacy
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | SMARCA4-mutant lung cancer (H1568) | 12.5 mg/kg, i.p., daily | 72% |
| SMARCA4-mutant lung cancer (H322) | 12.5 mg/kg, i.p., daily | 49% | |
| SMARCA4-mutant lung cancer (H2126) | 12.5 mg/kg, i.p., daily | 44% | |
| AU-15330 | Castration-resistant prostate cancer (VCaP) | 60 mg/kg, i.v., 3x/week | Potent inhibition, regression in >20% of animals |
| ACBI2 | A549 lung cancer | 80 mg/kg, p.o., daily | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize SMARCA2/4 degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with a degrader.
Caption: A typical workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the SMARCA2/4 degrader or vehicle control (e.g., DMSO) for the desired duration (e.g., 6, 18, 24, or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for SMARCA2 or SMARCA4 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). The percentage of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound and incubate for the desired period (e.g., 72 hours to 12 days).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Summary and Conclusion
This compound demonstrates potent and selective degradation of SMARCA2, leading to significant anti-proliferative effects in SMARCA4-mutant cancer cells both in vitro and in vivo.[1] When compared to other SMARCA2/4 degraders, the choice of compound may depend on the specific research question. For instance, AU-15330 offers a tool for studying the effects of dual SMARCA2/4 degradation, while ACBI2 and A947 provide highly selective SMARCA2 degradation with VHL recruitment. The compound from C4 Therapeutics shows potent degradation and anti-proliferative effects with CRBN recruitment.
The data presented in this guide, compiled from various sources, provides a valuable starting point for researchers. However, for direct and definitive comparisons, it is recommended that these compounds be evaluated side-by-side in standardized assays. The provided experimental protocols offer a framework for such comparative studies. The continued development and characterization of these and other novel SMARCA2/4 degraders will be crucial in advancing this promising therapeutic strategy towards clinical applications.
References
YD23: A Comparative Guide to its Selective Degradation of SMARCA2 over SMARCA4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YD23, a Proteolysis Targeting Chimera (PROTAC), and its selectivity for SMARCA2 over its close homolog SMARCA4. The information presented is supported by experimental data to inform research and development in oncology, particularly in the context of SMARCA4-deficient cancers.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and inhibitory concentration (IC50) of this compound and other relevant SMARCA2-selective degraders. This data highlights the selectivity of these compounds for SMARCA2, a key therapeutic target in cancers with mutations in the SMARCA4 gene. The principle of synthetic lethality underpins this therapeutic strategy; cancer cells lacking functional SMARCA4 become dependent on SMARCA2 for survival, making selective SMARCA2 degradation a promising anti-cancer approach.[1]
| Compound | Target | Assay | Cell Line | Value | Unit | Reference |
| This compound | SMARCA2 Degradation | DC50 | H1792 | 64 | nM | |
| This compound | SMARCA2 Degradation | DC50 | H1975 | 297 | nM | |
| This compound | Cell Growth Inhibition | IC50 (median, SMARCA4-mutant) | Lung Cancer Cell Lines | 0.11 | µM | |
| This compound | Cell Growth Inhibition | IC50 (median, SMARCA4-WT) | Lung Cancer Cell Lines | 6.0 | µM | |
| YDR1 | SMARCA2 Degradation | DC50 (24h) | H1792 | 8.1 | nM | [2] |
| YDR1 | SMARCA4 Degradation | DC50 (24h) | H1792 | 135 | nM | [2] |
| YD54 | SMARCA2 Degradation | DC50 (24h) | H1792 | 16 | nM | [2] |
| YD54 | SMARCA4 Degradation | DC50 (24h) | H1792 | 19 | nM | [2] |
| A947 | SMARCA2 Degradation | DC50 | SW1573 | 0.039 | nM | [3] |
| A947 | SMARCA4 Degradation | DC50 | SW1573 | 1.1 | nM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for evaluating PROTAC-mediated protein degradation and its effects on cell viability.
Western Blot for SMARCA2/SMARCA4 Degradation
This protocol is used to determine the extent of SMARCA2 and SMARCA4 protein degradation following treatment with a PROTAC such as this compound.
-
Cell Culture and Treatment: Plate cells (e.g., H1792, SW1573) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples for electrophoresis by adding Laemmli buffer and heating. Separate the protein lysates via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control. The DC50 value is calculated from the dose-response curve.[4]
Cell Viability Assay
This assay measures the effect of SMARCA2 degradation on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., SMARCA4-mutant and wild-type lung cancer cell lines) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or by using colorimetric assays like MTT or resazurin-based assays.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the underlying biological rationale for its use.
References
- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Evaluating the therapeutic potential of YD23 against established cancer therapies
Despite a comprehensive search for the cancer therapy designated "YD23," no publicly available information, preclinical data, or clinical trial results corresponding to this identifier could be located. As a result, the creation of a detailed comparison guide evaluating its therapeutic potential against established cancer therapies is not possible at this time.
The initial investigation aimed to gather data on "YD2D," including its mechanism of action, efficacy, and safety profile, to compare it with standard-of-care cancer treatments. However, searches across scientific databases, clinical trial registries, and pharmaceutical news outlets did not yield any specific information on a compound or drug candidate with this name.
Established cancer therapies are well-documented, with extensive data available on their mechanisms of action, clinical efficacy, and safety profiles across various cancer types. These therapies include:
-
Chemotherapy: Drugs that kill rapidly dividing cells. Examples include cisplatin, paclitaxel, and doxorubicin.
-
Radiation Therapy: The use of high-energy rays to damage cancer cells' DNA.
-
Targeted Therapy: Drugs that target specific molecules involved in cancer growth and progression. Examples include imatinib, gefitinib, and trastuzumab.
-
Immunotherapy: Treatments that harness the body's immune system to fight cancer. Examples include pembrolizumab, nivolumab, and CAR-T cell therapy.
-
Hormone Therapy: Treatments that block or lower the amount of hormones that some cancers need to grow. Examples include tamoxifen and leuprolide.
Without any data on "this compound," a comparative analysis remains speculative. To proceed with this request, please provide more specific information regarding "this compound," such as:
-
The full name of the compound or drug.
-
The name of the company or research institution developing it.
-
Any relevant scientific publications or conference presentations.
-
Clinical trial identification numbers (e.g., NCT number).
Once this information is provided, a thorough and objective comparison guide can be developed, including the requested data tables, experimental protocols, and visualizations.
Safety Operating Guide
Essential Procedures for the Proper Disposal of YD23
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for YD23, a selective SMARCA2 PROTAC degrader. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of potent, hazardous research chemicals and Proteolysis Targeting Chimeras (PROTACs).
Safety and Handling Data
As a potent research compound, this compound should be handled with care. The following table summarizes general safety and handling information applicable to this class of chemicals.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 2951015-29-3 | MedchemExpress, Sigma-Aldrich[1][2] |
| Molecular Formula | C38H39FN8O7 | Sigma-Aldrich[2] |
| Hazards | Assumed to be potent and hazardous. Handle with appropriate personal protective equipment. Specific hazards would be detailed in a compound-specific SDS. | General Laboratory Guidelines |
| Storage | Store in a sealed, compatible container in a cool, dry, and well-ventilated area. | General Laboratory Guidelines |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. Avoid mixing with incompatible waste streams. | General Laboratory Guidelines[3] |
Experimental Protocols: Disposal of this compound
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in general trash[3][4][5].
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound in any form (powder or in solution)[3].
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste. Avoid generating dust[3][6].
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams[3][4]. Halogenated and non-halogenated solvent wastes should be kept separate[4].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be considered contaminated and disposed of as hazardous chemical waste[3].
3. Waste Container Labeling:
-
As soon as waste accumulation begins, the container must be labeled with a hazardous waste tag[4][5].
-
The label must include the words "Hazardous Waste," the full chemical name (this compound), and any known hazardous constituents of the waste stream[7].
4. Storage of Hazardous Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][8].
-
Waste containers must be kept closed at all times except when adding waste[4][5][8].
-
Secondary containment should be used to prevent spills from reaching drains[4][5].
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste[4][8].
5. Requesting Waste Pickup:
-
Once the waste container is full or ready for disposal, submit a request to your institution's Environmental Health and Safety (EHS) or equivalent department for hazardous waste collection[4]. Do not transport hazardous waste yourself[4][5].
6. Spill Management:
-
In the event of a spill, prevent further leakage or spreading.
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth)[3].
-
For solid spills, carefully sweep or scoop the material to avoid dust generation[3].
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly[3].
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2951015-29-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling YD23
Disclaimer: As no public safety data sheet (SDS) is available for the compound designated "YD23," it must be treated as a substance with unknown hazards. The following guidelines are based on established best practices for handling novel, potent chemical compounds in a research and development setting. A thorough, lab-specific risk assessment must be conducted before any handling of this substance.[1][2][3]
This guide provides essential safety and logistical information intended for researchers, scientists, and drug development professionals to establish safe operational and disposal plans for new chemical entities like this compound.
Pre-Handling Risk Assessment
Before beginning any work with this compound, a comprehensive risk assessment is mandatory.[2][4] This process is crucial for identifying potential hazards and ensuring appropriate control measures are in place.[2][5] The assessment should evaluate the physical, chemical, and toxicological properties of this compound by reviewing any available internal data or literature on similar compounds.[1][2]
Risk Assessment Workflow
Caption: Risk assessment workflow for novel compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and should be based on the risk assessment, considering the quantity and physical form of this compound being handled.[6] Engineering controls, such as fume hoods or isolators, are the primary method of containment and should always be used.[7][8] PPE serves as a crucial secondary line of defense.[8]
Recommended PPE for Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | • Full-face powered air-purifying respirator (PAPR) or supplied-air respirator• Disposable, solid-front lab coat with tight cuffs• Double chemical-resistant gloves (e.g., nitrile)• Disposable sleeves | High risk of aerosolization and inhalation of potent powders requires maximum respiratory and skin protection.[6] |
| Solution Preparation | • Chemical fume hood or ventilated enclosure• Lab coat• Chemical splash goggles or safety glasses with side shields• Single pair of chemical-resistant gloves | Reduced risk of aerosolization, but potential for splashes and spills necessitates eye and skin protection.[6] |
| In-vitro/In-vivo Dosing | • Lab coat• Safety glasses• Appropriate chemical-resistant gloves• Use of a biological safety cabinet or ventilated enclosure | Protects against accidental splashes or contact during procedural work. Transport of dosed syringes should be in a labeled, sealed secondary container.[9] |
All PPE should be donned and doffed in the correct sequence to prevent cross-contamination.[6] Workers must be trained on the proper use, limitations, and disposal of their PPE.[10]
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk during the handling of this compound.
Caption: General workflow for the safe handling of a potent research compound.[6]
Disposal Plan: Waste Management
All materials contaminated with this compound must be treated as hazardous waste.[11] Proper segregation, labeling, and disposal are critical to prevent environmental contamination and accidental exposure.[1][6]
Disposal Protocols for this compound-Contaminated Materials
| Waste Type | Disposal Procedure | Key Considerations |
| Unused this compound Compound | • Collect in a sealed, clearly labeled, and chemically compatible container.• Label as "Hazardous Waste" with the full chemical name (this compound).• Dispose of through a certified hazardous waste vendor. | Do not mix with other waste streams. Ensure the container is leak-proof and stored in a designated, secure area.[6][11] |
| Contaminated Labware (Vials, pipette tips, etc.) | • Collect in a designated, puncture-resistant, and sealed container.• Label as "Hazardous Waste - this compound Contaminated Sharps/Labware". | Minimize handling of contaminated items. Do not overfill waste containers.[6] |
| Contaminated PPE (Gloves, lab coat, etc.) | • Carefully doff to avoid self-contamination.• Place immediately into a sealed plastic bag or container labeled as "Hazardous Waste - this compound Contaminated PPE". | This waste should be collected at the point of generation to prevent spread.[6] |
| Liquid Waste (e.g., first rinse of glassware) | • Collect the first rinse of any contaminated glassware as hazardous waste.• Store in a sealed, compatible, and labeled container.• Subsequent rinses may be permissible for drain disposal depending on institutional policy and a negative hazard assessment. | The first rinse is considered acutely contaminated and must be captured.[12] |
Experimental Protocols: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical. All personnel must be familiar with these procedures and the location of emergency equipment.
Emergency Response for Spills and Exposures
| Incident | Immediate Action Protocol |
| Skin Exposure | 1. Immediately remove contaminated clothing.2. Flush the affected skin area with copious amounts of water for at least 15 minutes.3. Seek immediate medical attention.[3] |
| Eye Exposure | 1. Immediately flush eyes with water for at least 15 minutes, holding eyelids open.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.[3] |
| Inhalation | 1. Move the affected individual to fresh air immediately.2. Seek immediate medical attention.[3] |
| Minor Spill (in fume hood) | 1. Ensure spill is contained within the hood.2. Decontaminate the area using appropriate spill kit materials.3. Collect all cleanup materials as hazardous waste. |
| Major Spill (outside fume hood) | 1. Alert others in the area and evacuate immediately.2. Notify your supervisor and the institutional Environmental Health & Safety (EHS) office.3. Remain at a safe distance to provide information to emergency responders.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. twu.edu [twu.edu]
- 4. intersolia.com [intersolia.com]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. agnopharma.com [agnopharma.com]
- 8. quotientsciences.com [quotientsciences.com]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
